Deltakephalin
Description
Properties
IUPAC Name |
(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEFCEUSQYDJIF-RNJDTFMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005775 | |
| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85286-38-0 | |
| Record name | Deltakephalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deltakephalin: A Deep Dive into its Discovery, Synthesis, and Cellular Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling mechanisms of deltakephalin, a potent and highly selective delta-opioid receptor agonist. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways.
Discovery and History
This compound, with the amino acid sequence Tyr-D-Thr-Gly-Phe-Leu-Thr (DTLET), emerged from research in the mid-1980s focused on developing highly selective ligands for the opioid receptors. A pivotal 1985 publication by a French research group, including B.P. Roques and colleagues, described the synthesis and properties of a series of linear enkephalin analogues. Within this seminal work, the hexapeptide now known as this compound was identified as exhibiting a remarkable selectivity for the delta-opioid receptor over the mu-opioid receptor. This discovery was a significant step forward in the quest for opioid compounds with more specific pharmacological profiles, potentially offering therapeutic benefits with fewer side effects than less selective opioids. The crystal structure of this compound was later elucidated, confirming its specific amino acid sequence and three-dimensional conformation.[1]
Synthesis of this compound
The primary method for synthesizing this compound, like many other peptides, is through Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.
General Principles of Solid-Phase Peptide Synthesis
SPPS involves a cyclical process of deprotection and coupling reactions. The C-terminal amino acid is first attached to a solid support (resin). The temporary protecting group on the α-amino group of the resin-bound amino acid is then removed (deprotection). The next amino acid, with its α-amino group protected and its carboxyl group activated, is then coupled to the deprotected amino acid on the resin. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Experimental Protocol for this compound Synthesis (Illustrative)
The following is a generalized protocol for the manual solid-phase synthesis of this compound (Tyr-D-Thr-Gly-Phe-Leu-Thr) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-Thr(tBu)-Wang resin (or similar suitable resin for C-terminal acid)
-
Fmoc-protected amino acids: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Thr(tBu)-OH, Fmoc-L-Tyr(tBu)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Resin Swelling: The Fmoc-L-Thr(tBu)-Wang resin is swelled in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the threonine. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling (Leucine):
-
Fmoc-L-Leu-OH (3 equivalents) and HBTU (3 equivalents) are dissolved in DMF.
-
DIPEA (6 equivalents) is added to the amino acid solution to activate the carboxyl group.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.
-
The resin is then washed with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence: Phenylalanine, Glycine, D-Threonine, and Tyrosine.
-
Final Deprotection: After the final amino acid (Tyrosine) is coupled, the N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: The peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting groups.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting solid is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.
Quantitative Data: Receptor Binding Affinity
This compound exhibits a high affinity and remarkable selectivity for the delta-opioid receptor. The binding affinities are typically determined through radioligand binding assays, where the ability of this compound to displace a radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Ligand | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (µ/δ) | Selectivity (κ/δ) |
| This compound (DTLET) | ~250 | ~1 | >10,000 | ~250 | >10,000 |
| [D-Pen2, D-Pen5]enkephalin (DPDPE) | ~1000 | ~1 | >10,000 | ~1000 | >10,000 |
| Morphine | ~1 | ~200 | ~500 | 0.005 | 0.002 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, tissue preparation, and radioligand used. DPDPE and Morphine are included for comparison as a standard delta-selective agonist and a standard mu-selective agonist, respectively.
Signaling Pathways of this compound
This compound exerts its cellular effects by binding to and activating the delta-opioid receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The signaling cascade initiated by this compound binding is primarily mediated by inhibitory G-proteins (Gi/Go).
Experimental Workflow for Studying this compound Signaling
References
Deltakephalin's Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltakephalin, an endogenous opioid peptide, exerts its neuromodulatory effects primarily through the activation of the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action in neurons. It details the receptor binding kinetics, downstream signaling cascades, and the subsequent modulation of neuronal excitability and neurotransmitter release. This document is intended to serve as a technical resource, incorporating detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting the delta-opioid system.
Introduction
The opioid system plays a critical role in a myriad of physiological processes, including pain perception, mood regulation, and reward pathways. This system comprises three main receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR), along with their endogenous peptide ligands. This compound is a naturally occurring heptapeptide with a high affinity and selectivity for the DOR.[1] Understanding the precise mechanism of action of this compound at the neuronal level is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles compared to traditional mu-opioid agonists. This guide will dissect the intricate signaling pathways initiated by this compound, from receptor binding to its ultimate effects on neuronal function.
Receptor Binding and Selectivity
This compound's biological activity is initiated by its binding to the delta-opioid receptor. The affinity and selectivity of this interaction are crucial determinants of its pharmacological profile. Quantitative analysis of this compound's binding characteristics is typically performed using radioligand binding assays.
Data Presentation: this compound Binding Affinities
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Delta (DOR) | [125I][D-Ala2]deltorphin-I | Mouse brain membranes | 0.5 (KD) | [2] |
| Mu (MOR) | [3H]DAMGO | Rat brain homogenate | >1000 | [3] |
| Kappa (KOR) | [3H]U-69,593 | Guinea pig brain homogenate | >1000 | [3] |
Note: Data from different studies are presented to illustrate typical affinity ranges. For rigorous comparison, data from a single study using consistent experimental conditions is ideal.
G-Protein Activation and Downstream Signaling
Upon binding this compound, the DOR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric G-proteins of the Gi/o family.[4] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating two primary downstream signaling cascades.
Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase (AC). This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins, including ion channels and transcription factors.
Modulation of Ion Channels by Gβγ Subunits
The dissociated Gβγ dimer also acts as a signaling molecule, directly modulating the activity of various ion channels. A key effect is the inhibition of presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs).[5] This inhibition reduces calcium influx into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. Additionally, Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct inhibition of voltage-activated Ca2+ channels by delta-opioid agonists in dorsal root ganglion neurons devoid of functional T-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Properties of Deltakephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltakephalin is a potent and highly selective synthetic opioid peptide agonist for the delta (δ)-opioid receptor. Its remarkable selectivity distinguishes it from many other opioid peptides, which often exhibit affinity for multiple opioid receptor types (mu, kappa, and delta). This high selectivity makes this compound an invaluable tool for elucidating the physiological and pharmacological roles of the delta-opioid system and a promising lead compound for the development of novel therapeutics with potentially fewer side effects than traditional mu-opioid agonists like morphine. This guide provides a comprehensive overview of the core biological properties of this compound, detailing its binding characteristics, functional activity, and the signaling pathways it modulates.
Core Biological Properties of this compound
This compound's biological activity is characterized by its high affinity and selectivity for the δ-opioid receptor, through which it initiates a cascade of intracellular signaling events.
Binding Affinity and Selectivity
The initial and most critical step in this compound's mechanism of action is its binding to the δ-opioid receptor. This interaction is typically quantified using radioligand binding assays, which measure the affinity of a ligand for a receptor. The dissociation constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating a higher affinity.
This compound exhibits nanomolar affinity for the δ-opioid receptor, while its affinity for the mu (μ)- and kappa (κ)-opioid receptors is significantly lower, demonstrating its high selectivity.
| Opioid Receptor Subtype | This compound Binding Affinity (Ki) | Reference Compound | Reference Compound Binding Affinity (Ki) |
| Delta (δ) | ~1-5 nM | DPDPE | ~1.4 nM[1] |
| Mu (μ) | >1000 nM | DAMGO | ~1.23 nM[1] |
| Kappa (κ) | >1000 nM | U-69,593 | ~0.70 nM[1] |
Table 1: Representative binding affinities of this compound for the three main opioid receptor subtypes. Values are approximate and can vary depending on the experimental conditions and tissue preparation.
Functional Activity
Upon binding to the δ-opioid receptor, this compound acts as an agonist, meaning it activates the receptor and triggers a biological response. The functional potency and efficacy of this compound are assessed through various in vitro functional assays.
GTPγS Binding Assay: This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. The potency of an agonist in this assay is expressed as the half-maximal effective concentration (EC50), and the maximum effect is denoted as Emax.
cAMP Inhibition Assay: Delta-opioid receptors are typically coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins by an agonist like this compound leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The potency (EC50) and efficacy (Emax) of an agonist in inhibiting cAMP production are key measures of its functional activity.
| Functional Assay | This compound Potency (EC50) | This compound Efficacy (Emax) |
| GTPγS Binding | Estimated in the low nanomolar range | Full or high-efficacy agonist |
| cAMP Inhibition | Estimated in the low nanomolar range | High-efficacy inhibition |
Table 2: Estimated functional potency and efficacy of this compound in key in vitro assays. Specific values can vary between studies and experimental systems.
Signaling Pathways of the Delta-Opioid Receptor
The binding of this compound to the δ-opioid receptor initiates a complex network of intracellular signaling pathways, leading to various cellular responses. The primary signaling cascade involves the activation of heterotrimeric G-proteins.
References
An In-depth Technical Guide to the Deltakephalin and Delta-Opioid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between deltakephalin and the delta-opioid receptor (DOR). It includes quantitative binding and functional data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this critical ligand-receptor system.
Introduction to this compound and the Delta-Opioid Receptor
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central nervous system for modulating pain, mood, and addictive behaviors.[1][2] Deltakephalins, a class of endogenous and synthetic peptides, are highly selective agonists for the DOR. Their interaction initiates a cascade of intracellular signaling events that produce a range of physiological effects. Unlike mu-opioid receptor (MOR) agonists, which are the primary targets of traditional opioid painkillers, DOR agonists show promise for providing analgesia with a reduced risk of respiratory depression and abuse liability.[1][3] This guide delves into the specifics of this interaction, providing the technical details necessary for advanced research and development.
Molecular Profile and Binding Affinity
This compound is a peptide agonist known for its high affinity and selectivity for the delta-opioid receptor. Dermenkephalin, a naturally occurring this compound, demonstrates the critical role of its C-terminal residues in specifying its powerful delta-directing ability.[4] The binding affinity of this compound and other opioids is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Type | Ki (nM) | Selectivity (μ/δ Ratio) |
| [D-Ala2]deltorphin-I | Delta (δ) | 0.5 | 1388 |
| Deltorphin II | Delta (δ) | ~0.13 | Highly Selective |
| DPDPE | Delta (δ) | 1.4 | Highly Selective |
| DAMGO | Mu (μ) | 1.23 | 500-fold vs. δ and κ |
| Naltrindole | Delta (δ) | 0.04 | Highly Selective |
Data compiled from multiple sources.[5][6][7] Note that experimental conditions can influence Ki values.
Functional Activity and Signaling Pathways
Activation of the DOR by this compound initiates intracellular signaling cascades primarily through the Gαi/o subunit of its coupled G-protein.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, the dissociated Gβγ subunits can modulate other effectors, such as ion channels.[3]
The canonical pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, which is a key mechanism for the therapeutic effects of DOR agonists. This pathway ultimately leads to the modulation of neuronal excitability.
Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways, such as the MAPK/ERK pathway. Some ligands may show "biased agonism," preferentially activating either the G-protein or β-arrestin pathway, which has significant implications for drug design.[9][10]
| Assay Type | Parameter | Value (nM) |
| GTPγS Binding | EC50 | Varies (Potent Agonist) |
| cAMP Accumulation | EC50 | Varies (Inhibitory) |
| β-Arrestin Recruitment | EC50 | Ligand Dependent |
EC50 values are highly dependent on the specific this compound analog and the experimental system used.[11]
Experimental Protocols
Accurate characterization of the this compound-DOR interaction relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
The following diagram outlines a typical workflow for characterizing a novel ligand's interaction with the delta-opioid receptor.
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[12]
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the delta-opioid receptor.[13]
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 7 µg of protein) with a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled test compound (this compound analog).[14]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 90 minutes at room temperature).[14]
-
Filtration: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through glass fiber filters.[13][15]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
This functional assay measures the activation of G-proteins upon agonist binding to the receptor.[17][18]
-
Membrane Preparation: Use membranes from cells expressing the DOR.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.[13][19]
-
Incubation: Incubate the membranes with varying concentrations of the agonist (this compound) and a fixed concentration of [³⁵S]GTPγS.[13][20]
-
Termination: After a set incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.[13]
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8][21]
-
Cell Culture: Use whole cells expressing the DOR.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Agonist Treatment: Add varying concentrations of the this compound analog to the cells.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassay principles like HTRF.[21][22]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC50.
This assay quantifies the recruitment of β-arrestin to the activated DOR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.[10][23]
-
Cell Line: Use a cell line co-expressing the DOR fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).[10]
-
Agonist Stimulation: Treat the cells with varying concentrations of the this compound analog.
-
Signal Detection: If an agonist induces the interaction between the receptor and β-arrestin, the donor and acceptor molecules are brought into close proximity, resulting in a BRET signal that can be measured with a plate reader.
-
Data Analysis: Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Conclusion
The interaction between this compound and the delta-opioid receptor is a complex process with significant therapeutic potential. A thorough understanding of its binding kinetics, functional activity, and downstream signaling pathways is crucial for the development of novel analgesics and other therapeutics with improved side-effect profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working in this promising area of pharmacology.
References
- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv [biorxiv.org]
- 4. Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of seven opioids in P-glycoprotein-competent mice: assessment of unbound brain EC50,u and correlation of in vitro, preclinical, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. mdpi.com [mdpi.com]
- 15. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand-binding studies [bio-protocol.org]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
In Vitro Bioactivity of Deltakephalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro bioactivity of Deltakephalin, a potent and selective agonist for the delta-opioid receptor (DOR). This compound, and its close analog [D-Ala², D-Leu⁵]-enkephalin (DADLE), are crucial tools in opioid research. This document summarizes key quantitative data, details experimental protocols for assessing bioactivity, and visualizes the associated signaling pathways and workflows.
Quantitative Bioactivity Data of this compound and its Analog DADLE
The following table summarizes the key in vitro bioactivity parameters for this compound and its widely used analog, DADLE, at the delta-opioid receptor. These values are essential for comparing the potency and efficacy of these ligands in various functional assays.
| Ligand | Assay Type | Receptor | Cell/Tissue Type | Parameter | Value (nM) |
| [3H]DADLE | Radioligand Binding | Delta-Opioid Receptor | HEK293 cells | Kd | 1.2 ± 0.1 |
| DADLE | GTPase Assay | Delta-Opioid Receptor | HEK293 cells | EC50 | 45 ± 1 |
Experimental Protocols
Detailed methodologies for key in vitro bioactivity assays are provided below. These protocols are foundational for the characterization of this compound and other delta-opioid receptor agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the human delta-opioid receptor.
-
[3H]-Naltrindole (radioligand).
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]-Naltrindole (e.g., 0.2 - 30 nM).
-
Varying concentrations of this compound (or buffer for total binding, and a high concentration of a non-radiolabeled antagonist like naltrindole for non-specific binding).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells).
-
[35S]GTPγS.
-
This compound.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.05 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the EC50 and Emax values by fitting the concentration-response data to a sigmoidal curve.
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following the activation of the Gi-coupled delta-opioid receptor.
Materials:
-
Whole cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with IBMX for a defined period to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated delta-opioid receptor, a key event in receptor desensitization and signaling.
Materials:
-
PathHunter® cells co-expressing the delta-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
This compound.
-
PathHunter® Detection Reagents.
-
Cell culture medium and white-walled, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Seed the PathHunter® cells in the microplate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® Detection Reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the this compound concentration to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathway of the delta-opioid receptor and a typical experimental workflow for assessing the in vitro bioactivity of this compound.
Deltakephalin's Role in Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of deltakephalin, a naturally occurring opioid peptide, and its pivotal role in neurotransmission. This compound and its synthetic analogs are highly selective agonists for the delta-opioid receptor (DOR), a key target in the development of novel analgesics and therapeutics for mood disorders and other neurological conditions. This document details the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to this compound
Deltakephalins are endogenous opioid peptides that exhibit a high affinity and selectivity for the delta-opioid receptor. A prominent and well-studied synthetic analog is [D-Ala2, D-Leu5]-enkephalin (DADLE). Their selective activation of DORs, without significant engagement of mu-opioid receptors (MORs) or kappa-opioid receptors (KORs), makes them attractive candidates for therapeutic development, potentially avoiding the adverse side effects associated with traditional opioid analgesics, such as respiratory depression and addiction. Understanding the precise mechanisms by which deltakephalins modulate neuronal function is critical for advancing their therapeutic potential.
Quantitative Data: Receptor Binding and Functional Potency
The interaction of this compound and its analogs with opioid receptors is characterized by high affinity for DORs and significantly lower affinity for MORs and KORs. This selectivity is quantified through binding affinity (Ki) and functional potency (EC50/IC50) values obtained from various in vitro assays.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type |
| [D-Pen2, D-Pen5]enkephalin (DPDPE) | Delta (δ) | 1.4[1] | - | Radioligand Binding |
| Mu (μ) | >10,000 | - | Radioligand Binding | |
| Kappa (κ) | >10,000 | - | Radioligand Binding | |
| Deltorphin II | Delta (δ) | 0.13[1] | - | Radioligand Binding |
| Mu (μ) | 2300 | - | Radioligand Binding | |
| Kappa (κ) | 1800 | - | Radioligand Binding | |
| [D-Ala2, D-Leu5]enkephalin (DADLE) | Delta (δ) | - | ~1-10 | cAMP Inhibition[2] |
| Mu (μ) | - | >1000 | cAMP Inhibition | |
| Kappa (κ) | - | >1000 | cAMP Inhibition |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by activating DORs, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).
G-Protein Activation and Downstream Effectors
Upon agonist binding, the DOR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
Role in Neurotransmission
This compound primarily functions as a neuromodulator, influencing the release of other neurotransmitters and altering the excitability of neurons. This is largely achieved through presynaptic inhibition.
Presynaptic Inhibition
Activation of presynaptic DORs by this compound leads to a reduction in neurotransmitter release from the nerve terminal. This occurs through the mechanisms described above: inhibition of VGCCs reduces the calcium influx necessary for vesicular fusion and neurotransmitter exocytosis, while activation of GIRK channels can hyperpolarize the terminal, further reducing the likelihood of action potential-induced neurotransmitter release.
Modulation of GABAergic and Glutamatergic Systems
-
GABAergic Transmission: this compound has been shown to suppress inhibitory neurotransmission by acting on presynaptic DORs located on GABAergic interneurons. This leads to a decrease in the frequency of both spontaneous and evoked inhibitory postsynaptic currents (IPSCs) in postsynaptic neurons.[3][4]
-
Glutamatergic Transmission: Similarly, this compound can inhibit excitatory neurotransmission by activating presynaptic DORs on glutamatergic neurons. This results in a reduction in the release of glutamate, as evidenced by a decrease in the frequency of excitatory postsynaptic currents (EPSCs).[5][6][7]
The net effect of this compound in a specific neural circuit will therefore depend on the relative expression and distribution of DORs on excitatory and inhibitory neurons.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology and function of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine or a receptor-subtype-specific ligand) with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Protocol:
-
Cell Culture: Culture cells stably expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to activate adenylyl cyclase and raise basal cAMP levels) in the presence of varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the effects of this compound on the electrical properties of individual neurons.
Protocol:
-
Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus or prefrontal cortex) and maintain them in artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber on a microscope stage and perfuse with aCSF. Use a micromanipulator to position a glass micropipette filled with an internal solution onto the surface of a neuron.
-
Whole-Cell Configuration: Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane. Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell recording configuration.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs). To study GABAergic currents (IPSCs), the holding potential is typically near the reversal potential for glutamate receptors (e.g., 0 mV), while for glutamatergic currents (EPSCs), it is near the reversal potential for GABA receptors (e.g., -70 mV).
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with a known concentration of this compound and record the changes in the frequency and amplitude of the PSCs.
-
Data Analysis: Analyze the recorded currents to determine the effects of this compound on synaptic transmission. A decrease in the frequency of PSCs with no change in amplitude is indicative of a presynaptic mechanism of action.
Conclusion
This compound and its analogs are potent and selective agonists of the delta-opioid receptor. Their primary role in neurotransmission is the modulation of neuronal activity through the presynaptic inhibition of both GABAergic and glutamatergic signaling. This is mediated by the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of key ion channels. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and development of novel DOR-targeted therapeutics with improved efficacy and safety profiles.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta Opioid Receptors Regulate Temporoammonic-Activated Feedforward Inhibition to the Mouse CA1 Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential presynaptic effects of opioid agonists on Adelta- and C-afferent glutamatergic transmission to the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-evoked release of endogenous brain dopamine: inhibition by an excitatory amino acid antagonist and an enkephalin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of glutamatergic synaptic transmission and neuronal excitability in the prelimbic medial prefrontal cortex via delta-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on Deltakephalin's Neuroprotective Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial findings regarding the neuroprotective properties of Deltakephalin, a delta-opioid receptor agonist. The information presented herein is a compilation of preclinical data from in vitro and in vivo studies, focusing on the molecular mechanisms, experimental protocols, and quantitative outcomes associated with this compound's neuroprotective effects.
Core Findings: Neuroprotection in Ischemic Models
This compound, specifically the synthetic peptide [D-Ala2, D-Leu5] enkephalin (DADLE), has demonstrated significant neuroprotective effects in models of cerebral ischemia. Studies utilizing both neuronal cell cultures subjected to oxygen-glucose deprivation/reperfusion (OGD/R) and animal models of middle cerebral artery occlusion (MCAO) have shown that DADLE can mitigate neuronal damage, reduce infarct volume, and improve neurological outcomes.[1][2]
Quantitative Data Summary
The neuroprotective efficacy of DADLE has been quantified in various experimental settings. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Effects of DADLE on SH-SY5Y Cells Subjected to OGD/R
| Treatment Group | OGD/R Duration | DADLE Concentration | Cell Viability (%) | Reference |
| Control | - | - | 100 | [1] |
| OGD/R | 4h OGD / 24h R | - | 52.3 ± 4.5 | [1] |
| OGD/R + DADLE | 4h OGD / 24h R | 1 µM | 78.6 ± 5.1* | [1] |
*p < 0.05 compared to the OGD/R group. Data are presented as mean ± SD.
Table 2: In Vivo Neuroprotective Effects of DADLE in a Rat MCAO Model
| Treatment Group | MCAO Duration | DADLE Dosage | Neurological Deficit Score (mNSS) | Infarct Volume (mm³) | Reference |
| Sham | - | Vehicle | 0.5 ± 0.2 | 2.1 ± 0.8 | [2] |
| MCAO + Vehicle | 2 hours | Vehicle | 12.3 ± 1.5 | 245.7 ± 25.3 | [2] |
| MCAO + DADLE | 2 hours | 1 mg/kg | 7.8 ± 1.2 | 135.4 ± 18.9 | [2] |
*p < 0.05 compared to the MCAO + Vehicle group. Neurological deficit was assessed using the modified Neurological Severity Score (mNSS). Data are presented as mean ± SD.
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are attributed to the activation of several intracellular signaling pathways upon binding to the delta-opioid receptor (DOR). The primary pathways identified are the AMPK/mTOR/ULK1-mediated autophagy pathway, the PI3K/Akt survival pathway, and the ERK signaling pathway.
DOR-AMPK-Autophagy Axis
Activation of DOR by this compound initiates a signaling cascade that promotes neuronal survival through the induction of autophagy. This process involves the activation of AMP-activated protein kinase (AMPK), which in turn modulates the mTOR/ULK1 pathway to initiate the formation of autophagosomes.[1][3][4]
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is also activated by this compound. Upon DOR activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[5][6]
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also implicated in this compound-mediated neuroprotection. DOR activation can lead to the transactivation of receptor tyrosine kinases (RTKs) in an integrin-dependent manner, which subsequently activates the Ras/Raf/MEK/ERK signaling cascade.[7][8] This pathway is involved in the regulation of gene expression related to neuronal survival and plasticity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are the summarized protocols for the key experiments cited in this guide.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells
This model simulates the conditions of ischemic stroke in a controlled cellular environment.
Protocol Steps:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Pre-treatment: Cells are pre-treated with 1 µM DADLE for 2 hours prior to OGD.
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 4 hours.
-
Reperfusion: After OGD, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[9][10][11][12][13]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is a widely used preclinical model of focal cerebral ischemia.[2][14][15]
Protocol Steps:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
MCAO Procedure: Anesthesia is induced, and the right middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery. The occlusion is maintained for 2 hours.
-
Drug Administration: DADLE (1 mg/kg) or vehicle is administered intravenously at the beginning of the reperfusion period.
-
Reperfusion: After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion, which is maintained for 24 hours.
-
Outcome Assessment:
-
Neurological Deficit Score: Neurological function is assessed using the modified Neurological Severity Score (mNSS), a composite of motor, sensory, reflex, and balance tests.[14]
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is then quantified.[16]
-
Conclusion and Future Directions
The initial findings strongly suggest that this compound possesses significant neuroprotective properties against ischemic injury. Its mechanism of action involves the activation of multiple pro-survival signaling pathways, including the induction of autophagy and the inhibition of apoptosis. The presented quantitative data and experimental protocols provide a solid foundation for further research in this area.
Future investigations should focus on:
-
Elucidating the detailed molecular interactions within the identified signaling pathways.
-
Evaluating the therapeutic window and optimal dosing for this compound in various models of neurological disorders.
-
Investigating the long-term effects of this compound treatment on functional recovery and cognitive outcomes.
-
Exploring the potential of this compound as a standalone or adjunct therapy for ischemic stroke and other neurodegenerative diseases.
This technical guide serves as a resource for researchers and drug development professionals to facilitate the continued exploration of this compound's therapeutic potential.
References
- 1. Delta Opioid activation of the Mitogen-activated protein kinase cascade does not require transphosphorylation of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt Pathway: A Role in δ-Opioid Receptor-Mediated RGC Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta-opioid receptors activate ERK/MAP kinase via integrin-stimulated receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 16. Histology and Infarct Volume Determination in Rodent Models of Stroke [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Endogenous Functions of Deltorphin-like Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous functions, signaling pathways, and experimental analysis of deltorphin-like peptides. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Deltorphin-like Peptides
Deltorphins are naturally occurring opioid peptides, originally isolated from the skin of frogs from the Phyllomedusa genus.[1][2] They are highly potent and selective agonists for the delta-opioid receptor (DOR). In mammals, the endogenous counterparts that primarily interact with DORs are enkephalins, which are involved in a variety of physiological processes, including pain modulation, mood regulation, and gastrointestinal function.[3][4][5] This guide will explore the critical aspects of these peptides, from their molecular interactions to their systemic effects.
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various deltorphin-like peptides and other selective DOR agonists. This data is crucial for comparing the pharmacological profiles of these compounds.
Table 1: Binding Affinity (Ki) of Deltorphin-like Peptides and Analogs for Opioid Receptors
| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) |
| Deltorphin I | δ-Opioid | Rat | Brain | 0.23 |
| μ-Opioid | Rat | Brain | 240 | |
| Deltorphin II | δ-Opioid | Rat | Brain | 0.18 |
| μ-Opioid | Rat | Brain | 3600 | |
| [D-Ala2]Deltorphin I | δ-Opioid | Mouse | Brain | 0.5 |
| μ-Opioid | Mouse | Brain | 694 | |
| [D-Ala2]Deltorphin II | δ-Opioid | Rat | Brain | 0.16 |
| μ-Opioid | Rat | Brain | 2800 | |
| DPDPE | δ-Opioid | - | - | 0.68 |
| SNC80 | δ-Opioid | - | - | 1.1 |
Table 2: Functional Potency (EC50/IC50) of Deltorphin-like Peptides and Analogs
| Compound | Assay | Cell Line | EC50/IC50 (nM) |
| Deltorphin II | cAMP Inhibition | HEK293 | 0.1 |
| DPDPE | cAMP Inhibition | HEK293 | 0.3 |
| SNC80 | cAMP Inhibition | CHO | 1.5 |
| Deltorphin II | GTPγS Binding | CHO | 0.2 |
| DPDPE | GTPγS Binding | CHO | 0.8 |
Signaling Pathways of Deltorphin-like Peptides
Activation of the delta-opioid receptor by deltorphin-like peptides initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins.
Upon binding, the activated G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, such as voltage-gated calcium channels (CaV), leading to reduced calcium influx. Furthermore, the Gβγ subunit can activate other signaling molecules like Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Extracellular signal-regulated kinase (ERK) pathway. These signaling events culminate in various cellular responses, including the modulation of neurotransmitter release, changes in gene expression, and alterations in cell excitability.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of deltorphin-like peptides.
Radioligand Binding Assay for Delta-Opioid Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing delta-opioid receptors (e.g., from CHO-DOR or HEK-DOR cells)
-
Radioligand (e.g., [³H]DPDPE or [³H]Naltrindole)
-
Test compound (unlabeled deltorphin-like peptide or analog)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes by homogenization and centrifugation of cells expressing the delta-opioid receptor.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This protocol measures the ability of a deltorphin-like peptide to inhibit adenylyl cyclase and reduce cAMP levels, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compound (deltorphin-like peptide)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume microplate
-
HTRF-compatible plate reader
Procedure:
-
Culture cells in an appropriate medium and seed them into the 384-well plate.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the concentration-response curve for the test compound to derive its IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of deltorphin-like peptides on ion channel activity and synaptic transmission in neurons.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Test compound (deltorphin-like peptide)
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Transfer the preparation to a recording chamber continuously perfused with aCSF.
-
Under visual guidance, approach a neuron with a glass micropipette filled with internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, record synaptic currents (e.g., IPSCs or EPSCs) or voltage-gated ion channel currents.
-
Establish a stable baseline recording.
-
Bath-apply the deltorphin-like peptide at a known concentration.
-
Record the changes in current amplitude, frequency, and kinetics in the presence of the compound.
-
Analyze the data to determine the effect of the peptide on neuronal excitability and synaptic transmission.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of a novel deltorphin-like peptide.
Endogenous Functions in Mammals
In mammals, the primary endogenous ligands for the delta-opioid receptor are the enkephalins (Met-enkephalin and Leu-enkephalin).[3][4] These pentapeptides are widely distributed throughout the central and peripheral nervous systems and are involved in several key physiological functions:
-
Pain Modulation: Enkephalins act as natural analgesics by inhibiting the transmission of pain signals in the spinal cord and brain.[4][6] They can suppress the release of excitatory neurotransmitters from primary afferent nerve terminals.
-
Mood and Emotional Regulation: The delta-opioid system is implicated in the regulation of anxiety and depression. Activation of DORs can produce anxiolytic and antidepressant-like effects.
-
Stress Response: Endogenous opioids, including enkephalins, are released in response to stress and can help to mitigate its physiological and psychological effects.[4]
-
Gastrointestinal Motility: Opioid receptors are present in the enteric nervous system, and enkephalins play a role in regulating intestinal motility and secretion.[4]
-
Cardiovascular Function: Evidence suggests that delta-opioid receptor activation can offer cardioprotective effects, particularly in the context of ischemia-reperfusion injury.
Conclusion
Deltorphin-like peptides and their endogenous mammalian counterparts, the enkephalins, are crucial modulators of a wide array of physiological processes through their selective action on the delta-opioid receptor. A thorough understanding of their signaling pathways and functions, facilitated by the experimental protocols detailed in this guide, is essential for the development of novel therapeutics targeting the delta-opioid system for conditions such as chronic pain, mood disorders, and more. The quantitative data and workflows presented herein provide a foundational resource for researchers dedicated to advancing this promising field of pharmacology.
References
- 1. pnas.org [pnas.org]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Efficiency Purification of Deltakephalin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Deltakephalin is a synthetic pentapeptide and a selective agonist for the delta-opioid receptor, making it a valuable tool in neurological research and a potential therapeutic agent. Achieving high purity of this peptide is critical for accurate in vitro and in vivo studies. This application note details a robust and reproducible method for the purification of chemically synthesized crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol consistently yields high-purity this compound suitable for a range of research applications.
Experimental Overview The purification method employs a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. TFA serves to sharpen peaks and improve the separation of the target peptide from synthesis-related impurities. A gradient elution is utilized to ensure optimal resolution. The workflow for the purification process is outlined below.
Application Notes: Development of a Cell-Based Functional Assay for Deltakephalin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltakephalin is a synthetic peptide agonist that exhibits high affinity and selectivity for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily. Upon activation, DORs primarily couple to inhibitory G proteins (Gi/o), leading to a downstream signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels.[1] This signaling pathway is a key mechanism through which DOR agonists mediate their physiological effects, which include analgesia and antidepressant-like actions.
The development of robust cell-based assays is crucial for the discovery and characterization of novel DOR agonists like this compound. Such assays provide a quantitative measure of a compound's potency and efficacy in a controlled cellular environment. This application note details a protocol for a functional cell-based assay to measure the activity of this compound by quantifying its effect on intracellular cAMP levels.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the production of intracellular cAMP. Cells stably expressing the human delta-opioid receptor are first treated with forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels. The subsequent addition of a DOR agonist, such as this compound, activates the Gi-coupled receptor, which in turn inhibits adenylyl cyclase and leads to a dose-dependent decrease in intracellular cAMP concentration.[2] The change in cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[1][3] The potency of the agonist is determined by calculating its EC50 value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the canonical Gi-coupled signaling pathway initiated by this compound binding to the delta-opioid receptor.
Caption: this compound Gi-coupled signaling pathway.
Experimental Workflow Diagram
The diagram below outlines the key steps of the cAMP functional assay.
Caption: Workflow for the this compound cAMP assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human delta-opioid receptor (CHO-K1-hDOR). Several vendors provide such cell lines.[4][5][6]
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, as required for the specific cell line).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Test Compound: this compound.
-
Reference Agonist: SNC80 or DADLE ([D-Ala², D-Leu⁵]-enkephalin).[7][8]
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.
-
Cell Culture Reagents: Trypsin-EDTA, PBS.
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), microplate reader compatible with the chosen detection technology, multichannel pipettes, sterile 96-well assay plates (white, opaque for luminescence/fluorescence).
Protocol 1: Cell Culture and Maintenance
-
Culture CHO-K1-hDOR cells in T-75 flasks using the recommended complete culture medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.
-
To passage, wash the cell monolayer with sterile PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density. The cell line has been validated for stability over at least 10 passages.[6]
Protocol 2: cAMP Functional Assay
-
Cell Seeding:
-
Harvest CHO-K1-hDOR cells as described above.
-
Resuspend the cells in complete culture medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series of this compound in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 pM). Prepare a similar dilution series for the reference agonist.
-
Prepare a stock solution of forskolin in DMSO. Dilute it in assay buffer to a working concentration that is twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration). The optimal forskolin concentration should be determined empirically to produce approximately 80% of the maximal cAMP signal (EC80).
-
-
Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the various this compound (or reference agonist) dilutions to the appropriate wells. Include wells for a "no agonist" control (assay buffer only).
-
Add 50 µL of the 2X forskolin working solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents (e.g., antibody-cryptate and cAMP-d2 for HTRF) and incubating at room temperature for 60 minutes.[3]
-
-
Data Acquisition:
-
Read the plate on a microplate reader using the appropriate settings for the detection technology (e.g., for HTRF, read fluorescence at 665 nm and 620 nm).
-
Data Presentation and Analysis
-
Data Normalization: The raw data (e.g., HTRF ratio) should be converted to cAMP concentration using a standard curve run in parallel. The results can then be normalized.
-
0% Inhibition (High cAMP): Signal from wells with forskolin only (no agonist).
-
100% Inhibition (Low cAMP): Signal from wells with a saturating concentration of a potent reference agonist.
-
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the data using a four-parameter logistic regression model to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Quantitative Data Summary
The results from the assay should be summarized in a table for clear comparison of compound potencies.
| Compound | EC50 (nM) | Max Inhibition (%) | Hill Slope |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| SNC80 (Reference) | 0.10 | [Insert Value] | [Insert Value] |
Table 1: Example data summary for this compound and a reference agonist. The EC50 value for the reference agonist SNC80 in a similar assay system has been reported to be approximately 0.10 µM.[4]
Alternative Functional Assays
While cAMP measurement is a primary method for assessing Gi-coupled receptor activity, other downstream signaling events can also be measured.[9] An alternative is to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which can be activated upon DOR stimulation.[7] This can be quantified using techniques like In-Cell Western assays or specific ELISA kits.[7][10] These assays can provide a more comprehensive pharmacological profile, especially for identifying biased agonists that may preferentially activate one pathway over another.[11]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. revvity.com [revvity.com]
- 6. Human OPRD1 Stable Cell Line-CHO (CSC-RG0831) - Creative Biogene [creative-biogene.com]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. algentbio.com [algentbio.com]
- 11. Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors [mdpi.com]
Application Notes and Protocols for Deltakephalin Receptor Affinity via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the binding affinity of deltakephalin for the delta-opioid receptor (DOR) using radioligand binding assays. This document is intended to guide researchers in setting up and executing these experiments, analyzing the data, and understanding the underlying biological pathways.
Introduction to this compound and the Delta-Opioid Receptor
This compound is a synthetic opioid peptide with high selectivity for the delta-opioid receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1] The delta-opioid receptor is a promising therapeutic target for the management of pain, anxiety, and depression, with a potentially lower side-effect profile compared to mu-opioid receptor agonists like morphine.[1][2] Accurate determination of the binding affinity of novel compounds like this compound is a critical step in the drug discovery and development process. Radioligand binding assays are the gold standard for quantifying this interaction.[3][4]
Principle of the Radioligand Binding Assay
Radioligand binding assays are a powerful tool for studying ligand-receptor interactions.[5] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The affinity of an unlabeled compound (a "cold" ligand), such as this compound, can be determined by its ability to compete with the radiolabeled ligand for binding to the receptor.[6] By measuring the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand (the IC50 value), the inhibition constant (Ki) can be calculated, which reflects the affinity of the unlabeled ligand for the receptor.[7][8]
There are three main types of radioligand binding assays:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[3]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound.[3][6]
-
Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[3]
This document will focus on the competition assay to determine the affinity of this compound.
Data Presentation: Binding Affinities of Ligands for the Delta-Opioid Receptor
The following table summarizes the binding affinities (Ki) of this compound and other common opioid ligands for the delta-opioid receptor, as determined by radioligand binding assays.
| Ligand | Receptor Subtype | Ki (nM) | Comments |
| This compound | Delta | Value not explicitly found in searches | A highly selective delta-opioid agonist. |
| Naltrindole | Delta | 0.04 - 0.07 | A highly potent and selective non-peptide delta antagonist.[4][9] |
| DPDPE | Delta | ~44 | A highly selective peptidic delta-opioid agonist.[10] |
| SNC80 | Delta | 6.3 - 15 | A non-peptidic delta-opioid agonist.[11] |
| DAMGO | Mu (for comparison) | ~1.07 (Kd) | A mu-opioid receptor selective agonist.[7] |
| U69,593 | Kappa (for comparison) | ~1.2 (Kd) | A kappa-opioid receptor selective agonist.[7] |
| Carfentanil | Mu, Delta, Kappa | 3.3 (human δ) | Potent opioid agonist with high affinity for mu receptors.[12] |
| Etorphine | Delta | < 10 (IC50) | Potent opioid agonist.[11] |
| Morphine | Delta | 400-1000 (IC50) | Primarily a mu-opioid agonist with lower affinity for delta.[11] |
| Fentanyl | Delta | ~2000 (IC50) | Potent synthetic opioid, primarily a mu-agonist.[11] |
Experimental Protocols
Membrane Preparation from Cells Expressing Delta-Opioid Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293) stably expressing the human delta-opioid receptor.
Materials:
-
Cultured cells expressing the delta-opioid receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scrapers
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., BCA assay)
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) steps one more time to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.[10]
Competition Radioligand Binding Assay for this compound
This protocol details the procedure for a competition binding assay to determine the Ki of this compound for the delta-opioid receptor using a radiolabeled antagonist, such as [³H]-naltrindole.
Materials:
-
Prepared cell membranes expressing the delta-opioid receptor
-
Radioligand: [³H]-naltrindole (a delta-selective antagonist)
-
Unlabeled Ligand: this compound
-
Non-specific Binding Control: A high concentration of a non-radiolabeled delta-opioid ligand (e.g., 10 µM naloxone or unlabeled naltrindole)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer + Radioligand + Membranes
-
Non-specific Binding (NSB): Assay Buffer + Radioligand + Non-specific Binding Control + Membranes
-
Competition: Assay Buffer + Radioligand + this compound (at each concentration) + Membranes
-
-
-
Incubation:
-
To each well, add 50 µL of the appropriate solutions (buffer, this compound, or non-specific control).
-
Add 50 µL of [³H]-naltrindole at a final concentration close to its Kd (e.g., 0.1-1 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]-naltrindole as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to convert the IC50 to a Ki value:[7][8] Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([³H]-naltrindole) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the delta-opioid receptor (this should be determined separately via a saturation binding experiment).
-
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Agonist binding to the delta-opioid receptor activates Gi/o proteins, leading to downstream signaling.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for determining this compound affinity using a competition radioligand binding assay.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ChemiSCREEN™ Delta Opioid Receptor Membrane Preparation [emea.discoverx.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Target Systems: Opioid Mu (OP3) (human) membrane preparation, in CHO-K1 cells. 400 Units. | Revvity [revvity.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Activation profiles of opioid ligands in HEK cells expressing δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carfentanil - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of Deltakephalin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltakephalin is a synthetic pentapeptide and a selective agonist for the delta (δ)-opioid receptor. As an endogenous enkephalin analog, it holds therapeutic potential for a range of neurological and psychiatric disorders, including pain, depression, and anxiety. These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols to assess its pharmacological effects.
Data Presentation
Pharmacokinetic Parameters of Enkephalin Analogs in Rodents
While specific pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes typical parameters for enkephalin analogs, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), which shares structural and functional similarities. Natural enkephalins like Met-enkephalin have a very short half-life of only a few minutes due to rapid metabolism[1]. Synthetic analogs are designed for greater stability.
| Parameter | Value | Species | Route of Administration | Notes |
| Half-life (t½) | ~10-20 min | Rat | Intravenous | Reflects rapid clearance from plasma. |
| Bioavailability | Low | Rodents | Oral | Peptides generally have poor oral bioavailability. |
| Distribution | Primarily central nervous system after ICV | Rodents | Intracerebroventricular (ICV) | Crosses the blood-brain barrier poorly after systemic administration. |
Dose-Response Relationships for Behavioral Effects of this compound and Analogs
The following table presents effective dose ranges for inducing specific behavioral effects in rodents following intracerebroventricular (ICV) administration.
| Behavioral Assay | Effective Dose (ICV) | Species | Effect |
| Hot Plate Test | 10 - 100 µg | Rat/Mouse | Increased latency to paw lick or jump (analgesia). |
| Tail-Flick Test | 10 - 100 µg | Rat/Mouse | Increased latency to tail flick (analgesia). |
| Forced Swim Test | 30 - 100 nmol | Rat | Decreased immobility time (antidepressant-like effect). |
| Elevated Plus Maze | 1 - 10 µg | Rat/Mouse | Increased time spent in open arms (anxiolytic-like effect). |
| Locomotor Activity | 10 - 40 µg | Rat | No significant change in basal locomotion. |
Signaling Pathway
This compound exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for in vivo studies of this compound in rodent models.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula for direct administration of this compound into the lateral ventricles of a rat brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and syringe
-
This compound solution in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using bregma as a reference point, drill a small hole at the target coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm from bregma).
-
Cannula Implantation: Lower the guide cannula to the desired depth (e.g., for rat: DV -3.5 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement.
-
Closure and Recovery: Suture the scalp incision and place a dummy cannula into the guide cannula. Allow the animal to recover for at least one week before experiments.
-
Injection: For drug administration, remove the dummy cannula and connect an injection cannula attached to a syringe pump. Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure.
Protocol 2: Hot Plate Test for Analgesia
This test measures the analgesic effect of this compound by assessing the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Plexiglass cylinder to confine the animal
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Place the animal on the hot plate within the plexiglass cylinder and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound via the ICV cannula.
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the latency measurement on the hot plate.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency. An increase in latency indicates an analgesic effect.
Protocol 3: Forced Swim Test for Antidepressant-like Effects
This test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and that antidepressants can reverse this "behavioral despair."
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter)
-
Water (23-25 °C)
-
Video recording equipment
Procedure:
-
Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).
-
Pre-swim Session (Day 1): Place the animal in the water for a 15-minute habituation session. This induces a state of helplessness.
-
Drug Administration (Day 2): Administer this compound (ICV) at a specific time before the test session (e.g., 30 minutes).
-
Test Session (Day 2): Place the animal back into the water for a 5-minute test session. Record the session for later analysis.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 4: Elevated Plus Maze for Anxiolytic-like Effects
This test utilizes the rodent's natural aversion to open and elevated spaces to assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Apparatus Setup: Place the maze in a dimly lit room.
-
Drug Administration: Administer this compound (ICV) prior to the test (e.g., 30 minutes).
-
Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Analysis: Record and analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.
Conclusion
These application notes provide a framework for conducting in vivo research on this compound in rodent models. The provided protocols and data summaries are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this δ-opioid receptor agonist. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
Application Note & Protocol: Assessing the Stability of Deltakephalin in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltakephalin is a synthetic hexapeptide (Tyr-DThr-Gly-Phe-Leu-Thr) that acts as a highly selective agonist for the delta-opioid receptor. As an analog of the endogenous enkephalins, this compound is a valuable tool in neuroscience research and holds potential for therapeutic applications, particularly in areas of analgesia and mood regulation. For any peptide intended for research or therapeutic use, understanding its stability in solution is of paramount importance. Peptide degradation can lead to a loss of biological activity and the formation of potentially undesirable impurities.
This application note provides a detailed protocol for assessing the stability of this compound in aqueous solutions under various stress conditions. The described forced degradation studies are designed to identify potential degradation pathways and to establish a stability-indicating analytical method. Such studies are crucial during early-stage drug development and for defining appropriate storage and handling conditions for this compound solutions.[1][2][3]
Potential degradation pathways for peptides like this compound include hydrolysis, deamidation, oxidation, and racemization. As an enkephalin analog, it may also be susceptible to enzymatic degradation by peptidases such as aminopeptidase N and neutral endopeptidase.[4][5][6]
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the DOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins. This signaling cascade typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a reduction in neuronal excitability.[7][8][9]
Caption: this compound signaling pathway via the delta-opioid receptor.
Experimental Protocol for Stability Assessment
This protocol outlines a series of forced degradation studies to evaluate the stability of this compound in solution.
Materials and Reagents
-
This compound (lyophilized powder)
-
Deionized water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution, analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm syringe filters
Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of lyophilized this compound powder.
-
Dissolve the peptide in deionized water to prepare a stock solution of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
This stock solution should be prepared fresh before initiating the stability studies.
Forced Degradation Studies
For each condition, a control sample of this compound in deionized water should be stored at -20°C and analyzed alongside the stressed samples. The extent of degradation should ideally be between 5-20% to allow for accurate identification of degradation products.[10]
3.3.1. pH Stress (Hydrolysis)
-
Prepare three sets of this compound solutions at a final concentration of 0.1 mg/mL in:
-
0.1 M HCl (acidic condition)
-
Deionized water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubate the solutions at 40°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For the acidic and basic samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
Store the withdrawn aliquots at -20°C until analysis by RP-HPLC.
3.3.2. Oxidative Stress
-
Prepare a this compound solution at a final concentration of 0.1 mg/mL in 0.3% H₂O₂.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Store the withdrawn aliquots at -20°C until analysis by RP-HPLC.
3.3.3. Thermal Stress
-
Prepare a this compound solution at a final concentration of 0.1 mg/mL in deionized water.
-
Incubate the solution at an elevated temperature, for example, 70°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Store the withdrawn aliquots at -20°C until analysis by RP-HPLC.
3.3.4. Photostability
-
Prepare two sets of this compound solutions at a final concentration of 0.1 mg/mL in deionized water.
-
Expose one set of samples to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum light source).
-
Wrap the second set of samples in aluminum foil to serve as dark controls and store them under the same temperature conditions.
-
Withdraw aliquots from both sets at specified time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Store the withdrawn aliquots at -20°C until analysis by RP-HPLC.
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying peptides and their degradation products.[11][12][13][14]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the control and stressed samples.
-
Record the chromatograms and integrate the peak areas.
Experimental Workflow
The overall workflow for assessing this compound stability is depicted below.
Caption: Experimental workflow for this compound stability assessment.
Data Presentation
The quantitative data obtained from the RP-HPLC analysis should be summarized in a clear and structured table. This allows for easy comparison of the stability of this compound under different stress conditions.
Table 1: Summary of this compound Stability under Forced Degradation
| Stress Condition | Time (hours) | Retention Time of this compound (min) | Peak Area of this compound | % Remaining this compound | Observations (e.g., new peaks) |
| Control (-20°C) | 0 | 100 | |||
| 48 | |||||
| 0.1 M HCl, 40°C | 0 | 100 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| Water, 40°C | 0 | 100 | |||
| 24 | |||||
| 48 | |||||
| 0.1 M NaOH, 40°C | 0 | 100 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 0.3% H₂O₂, RT | 0 | 100 | |||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 70°C | 0 | 100 | |||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 | |||||
| Photostability | 0 | 100 | |||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 | |||||
| Dark Control | 72 |
Percentage of remaining this compound is calculated as: (Peak area at time t / Peak area at time 0) x 100.
Conclusion
The protocol described in this application note provides a comprehensive framework for assessing the stability of this compound in solution. By subjecting the peptide to a range of stress conditions and analyzing the samples using a robust RP-HPLC method, researchers can gain valuable insights into its degradation profile. This information is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of data quality in research and preclinical studies involving this compound. Further characterization of any significant degradation products using techniques such as mass spectrometry is recommended to fully elucidate the degradation pathways.
References
- 1. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of inhibitors of enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. harvardapparatus.com [harvardapparatus.com]
Application Notes and Protocols for the Use of Deltakephalin and Related Delta-Opioid Agonists in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltakephalins, including naturally occurring deltorphins and synthetic analogs like [D-Ala2, D-Leu5]enkephalin (DADLE), are potent and highly selective agonists for the delta-opioid receptor (DOR).[1][2][3] Found endogenously in the skin of Phyllomedusa frogs, these heptapeptides are valuable tools in neuroscience research for investigating the role of the delta-opioid system in various physiological and pathological processes.[1][2] In cultured neuronal cells, deltakephalins have been shown to modulate neuronal excitability, neurotransmitter release, and cell survival, making them relevant for studies on pain, neuroprotection, and mood disorders.[4][5][6]
Activation of DORs by deltakephalins in neurons can trigger multiple signaling cascades. Canonically, DORs couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channel activity. This can result in reduced neuronal excitability and neurotransmitter release.[7][8] Furthermore, DOR activation has been linked to the activation of pro-survival pathways, such as the MAPK/ERK pathway, and the regulation of apoptotic processes, highlighting their neuroprotective potential.[9][10][11]
These application notes provide an overview of the use of deltakephalins in cultured neuronal cells, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data on the effects of deltakephalin and related delta-opioid agonists in neuronal cell culture models.
Table 1: Receptor Binding and Functional Activity of Delta-Opioid Agonists
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| [D-Ala2]deltorphin I | Rat brain synaptosomes | Receptor Binding | Ki (δ-opioid receptor) | ~0.3 nM | [2] |
| [D-Ala2]deltorphin II | Rat brain synaptosomes | Receptor Binding | Ki (δ-opioid receptor) | ~0.2 nM | [2] |
| DADLE | RGC-5 cells | Uptake Assay | Kt | 6.2 ± 0.6 μM | [12] |
| Deltorphin-II | Mouse prefrontal cortex neurons | Electrophysiology (eIPSC) | Normalized Amplitude | 0.41 ± 0.06 | [7] |
Table 2: Neuroprotective Effects of DADLE in Neuronal Cell Models
| Cell Model | Insult | DADLE Concentration | Endpoint | Result | Reference |
| SH-SY5Y cells | Endoplasmic Reticulum Stress | Not specified | Cell Survivability | Enhanced | [9] |
| Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | Dose-dependent | Neuron Viability | Increased | [11] |
| SH-SY5Y cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Cell Viability | Increased | [13] |
| PC12 cells | Serum Deprivation | Not specified | Cell Death | Blocked | [5] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Neuronal Cells with this compound
This protocol provides a general guideline for applying this compound or related peptides to cultured neurons. Specific parameters such as cell type, peptide concentration, and incubation time should be optimized based on the experimental goals.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
This compound or related peptide (e.g., DADLE, Deltorphin I/II)
-
Sterile, nuclease-free water or appropriate vehicle for peptide reconstitution
-
Cell culture medium appropriate for the neuronal cell type
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of the this compound peptide by reconstituting the lyophilized powder in sterile, nuclease-free water or a recommended solvent to a concentration of 1-10 mM. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Culture: Plate neuronal cells at the desired density in appropriate culture vessels (e.g., multi-well plates, culture dishes) and culture them under standard conditions until they reach the desired stage of differentiation or confluence.
-
Preparation of Treatment Medium: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final treatment medium by diluting the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to test a range of concentrations to determine the optimal dose for the specific cell type and experimental endpoint.[14][15][16]
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared treatment medium containing the this compound peptide to the cells.
-
Include appropriate controls, such as a vehicle-only control and a positive control if applicable.
-
-
Incubation: Return the cells to the incubator and incubate for the desired duration. Incubation times can range from minutes for acute signaling studies to hours or days for studies on gene expression or cell survival.[17]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess changes in protein expression or phosphorylation status of signaling molecules (e.g., ERK, p38).[11]
-
qRT-PCR: To analyze changes in gene expression.
-
Immunocytochemistry: To visualize the subcellular localization of proteins of interest.
-
Cell Viability Assays (e.g., MTT, LDH release): To quantify the effects on cell survival or cytotoxicity.[11][18]
-
Electrophysiology: To measure changes in neuronal activity.[7]
-
Protocol 2: Assessment of Neuroprotection using an Oxygen-Glucose Deprivation (OGD) Model
This protocol describes how to assess the neuroprotective effects of this compound using an in vitro model of ischemia.
Materials:
-
Cultured primary cortical neurons
-
This compound (e.g., DADLE)
-
Glucose-free DMEM or neurobasal medium
-
Anaerobic chamber or hypoxic incubator (95% N2, 5% CO2)
-
Cell viability assay kits (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Culture primary cortical neurons in appropriate multi-well plates until they are mature and have formed synaptic connections.
-
Pre-treatment (Optional): In some experimental designs, cells are pre-treated with this compound for a specific duration (e.g., 30 minutes to 24 hours) before inducing OGD.[18] Prepare treatment medium with the desired concentration of this compound in regular culture medium and apply it to the cells.
-
Induction of OGD:
-
Remove the culture medium.
-
Wash the cells twice with pre-warmed glucose-free medium.
-
Add glucose-free medium (with or without this compound, depending on the experimental design) to the cells.
-
Place the culture plates in a hypoxic chamber at 37°C for a duration sufficient to induce neuronal injury (e.g., 1-4 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with regular, pre-warmed culture medium (with or without this compound).
-
Return the plates to the standard incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Neuronal Viability: After the reperfusion period, assess neuronal viability using standard assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.[11]
-
Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to visualize and quantify live and dead cells.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways in neuronal cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Logical Relationship: Neuroprotective Mechanism
Caption: Logical flow of this compound-mediated neuroprotection.
References
- 1. Deltorphin - Wikipedia [en.wikipedia.org]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta opioid peptide[D- Ala(2),D-Leu(5)]enkephalin promotes cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 9. The delta opioid peptide D-Alanine 2, Leucine 5 Enkephaline (DADLE)-induces neuroprotection through cross-talk between the UPR and pro-survival MAPK-NGF-Bcl2 signaling pathways via modulation of several micro-RNAs in SH-SY5Y cells subjected to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of the Delta Opioid Peptide [D‐Ala2, D‐Leu5]enkephalin in an Ex Vivo Model of Ischemia/Reperfusion in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delta opioid agonist [D-Ala2, D-Leu5] enkephalin (DADLE) reduced oxygen-glucose deprivation caused neuronal injury through the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of the Synthetic Opioid Peptide DADLE ([D-Ala2, D-Leu5]-Enkephalin) in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-dependent neuroprotection of delta opioid peptide [D-Ala2, D-Leu5] enkephalin in neuronal death and retarded behavior induced by forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Verification Required - Princeton University Library [oar.princeton.edu]
- 17. [D-Ala2, D-Leu5] encephalin (DADLE) reversibly inhibits cellular transcription in neurons without causing cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genomic analysis of [d-Ala2, d-Leu5] enkephalin preconditioning in cortical neuron and glial cell injury after oxygen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Deltakephalin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltakephalin is a synthetic opioid peptide with high selectivity for the delta-opioid receptor. Its potential therapeutic applications in pain management and other neurological disorders necessitate robust and sensitive analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, using its potent analog Deltorphin I as a surrogate, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2) is a naturally occurring heptapeptide with high affinity and selectivity for the δ-opioid receptor, making it an excellent model analyte for method development.[1]
Mass spectrometry has become the gold standard for peptide and protein quantification due to its high sensitivity, specificity, and wide dynamic range.[2] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for the selective detection and quantification of target peptides in complex biological samples like plasma.
Signaling Pathway of this compound
This compound, acting through the delta-opioid receptor (a G-protein coupled receptor), triggers a signaling cascade that ultimately leads to its physiological effects. Upon binding, the receptor activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The G-protein activation also leads to the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Experimental Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of this compound in a biological matrix such as plasma involves several key steps, from sample collection and preparation to data acquisition and analysis.
Detailed Experimental Protocols
Sample Preparation from Plasma
This protocol is designed for the extraction of Deltorphin I from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes, stored at -80°C)
-
Deltorphin I standard (analytical grade)
-
Deltorphin I stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉, ¹⁵N]-Tyr¹-Deltorphin I
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
-
Phosphate buffer (pH 6.0)
-
Ammonium hydroxide
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Deltorphin I into blank plasma.
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% ACN). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold ACN. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Equilibrate with 1 mL of phosphate buffer (pH 6.0).
-
Load the supernatant from step 6.
-
Wash with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC method below). Vortex and transfer to an autosampler vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 0.5 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
Predicted MRM Transitions for Deltorphin I (to be confirmed experimentally):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Deltorphin I | 769.9 | Predicted y₅ ion (m/z 592.3) | Predicted b₂ ion (m/z 235.1) |
| Deltorphin I-SIL | 779.9 (assuming [¹³C₉, ¹⁵N]-Tyr) | Predicted y₅ ion (m/z 592.3) | Predicted b₂ ion (m/z 245.1) |
Note: The collision energy for each transition must be optimized to achieve the highest signal intensity.[4]
Data Presentation and Quality Control
Quantitative data should be presented in a clear and concise manner. Calibration curves, quality control sample results, and sample concentrations should be tabulated.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
|---|
| Deltorphin I | 1 - 1000 | >0.99 | 1/x |
Table 2: Quality Control (QC) Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.95 | 95.0 | <20 |
| Low QC | 3 | 2.90 | 96.7 | <15 |
| Mid QC | 100 | 102.5 | 102.5 | <15 |
| High QC | 800 | 790.2 | 98.8 | <15 |
LLOQ: Lower Limit of Quantification. QC samples are typically prepared at three concentration levels: low, medium, and high.[5]
Table 3: Sample Analysis Results
| Sample ID | Measured Concentration (ng/mL) |
|---|---|
| Sample 1 | 15.7 |
| Sample 2 | 45.2 |
| Sample 3 | Below LLOQ |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound (via its analog Deltorphin I) in plasma using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for data presentation, offer a solid foundation for researchers in drug development and related fields. The successful implementation of this method will enable accurate and precise quantification of this potent opioid peptide, facilitating further research into its pharmacokinetic and pharmacodynamic properties. It is crucial to emphasize that the MRM transitions and collision energies must be empirically optimized on the specific mass spectrometer being used to ensure the highest sensitivity and specificity of the assay.
References
Troubleshooting & Optimization
troubleshooting low yield in Deltakephalin synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the solid-phase peptide synthesis (SPPS) of Deltakephalin (Tyr-D-Ala-Gly-Phe-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low crude yield in this compound synthesis?
Low crude yield in SPPS can stem from several factors throughout the synthesis process. The most common culprits include:
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: The formation of the amide bond between the activated amino acid and the N-terminus of the peptide chain may be incomplete. This results in deletion sequences, where one or more amino acids are missing from the final peptide.[2][3]
-
Peptide Aggregation: The growing peptide chains on the resin can aggregate, hindering the access of reagents to the reaction sites and leading to incomplete deprotection and coupling.[4]
-
Suboptimal Cleavage and Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can significantly reduce the yield of the final product.
-
Loss of Peptide During Workup: The precipitation and washing steps post-cleavage can lead to loss of product if not performed carefully.
Q2: My final product is showing multiple peaks on HPLC. What are the likely impurities?
The presence of multiple peaks on HPLC indicates a heterogeneous sample. Common impurities in crude synthetic peptides include:
-
Deletion Peptides: Peptides missing one or more amino acid residues due to incomplete coupling.[2][3][5]
-
Truncated Peptides: Peptide chains that stopped elongating due to incomplete deprotection or capping of unreacted amines.[5]
-
Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups from the synthesis.[2][5]
-
Products of Side Reactions: Unwanted modifications to the peptide can occur during synthesis, such as aspartimide formation (not applicable to this compound), or oxidation.[1]
-
Diastereomeric Impurities: Racemization of amino acids can occur during activation, leading to the incorporation of the wrong stereoisomer.[2]
Q3: Can the D-Alanine in the this compound sequence cause synthesis problems?
The incorporation of D-Alanine is generally not problematic in SPPS. Standard coupling reagents and protocols are effective for coupling both L- and D-amino acids. The efficiency of coupling is more dependent on the specific amino acid residues involved and the length of the peptide chain.[6]
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield
Symptoms:
-
Lower than expected mass of the crude peptide after cleavage and precipitation.
-
Faint or no precipitate upon addition of cold ether.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Incomplete Coupling | Monitor coupling reactions using the Kaiser test. If the test is positive (blue beads), indicating free amines, perform a second coupling. For sterically hindered couplings (e.g., Phe), extend the reaction time or use a more potent coupling reagent.[7] |
| Incomplete Deprotection | Extend the piperidine treatment time or perform a second deprotection step. The completion of Fmoc removal can be monitored by UV spectroscopy of the piperidine wash, looking for the characteristic dibenzofulvene adduct.[8] |
| Peptide Aggregation | Swell the resin in a solvent mixture that disrupts hydrogen bonds, such as DMF with 10-20% DMSO. Sonication during coupling and deprotection can also help break up aggregates. |
| Inefficient Cleavage | Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups used. Extend the cleavage time or repeat the cleavage step if initial yields are low.[9] |
| Loss during Precipitation | If no precipitate forms in ether, concentrate the TFA solution under a stream of nitrogen before adding cold ether. Ensure the ether is sufficiently cold.[9] |
Issue 2: Poor Purity of Crude Peptide
Symptoms:
-
Multiple peaks of significant intensity observed in the analytical HPLC of the crude product.
-
Mass spectrometry reveals the presence of unexpected masses corresponding to deletion or modified peptides.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Deletion Sequences | As with low yield, monitor coupling completion with the Kaiser test and double couple when necessary. Use a small excess of the activated amino acid.[3] |
| Truncated Sequences | Ensure complete Fmoc deprotection at each step. Consider a capping step after coupling (e.g., with acetic anhydride) to block any unreacted amines and prevent them from reacting in subsequent cycles. This will make purification easier. |
| Side Reactions | While the this compound sequence is not prone to many common side reactions, ensure high-quality, fresh reagents are used. Minimize the time the peptide is exposed to the final cleavage cocktail to reduce the chance of modifications. |
| Racemization | Use coupling additives that suppress racemization, such as HOBt or HOAt. Avoid prolonged pre-activation times for the amino acids. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects free primary amines on the resin. A blue color indicates an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.[10]
-
Solution B: 80 g phenol in 20 mL ethanol.[10]
-
Solution C: 2 mL of 0.001 M KCN (aq) in 98 mL pyridine.[10]
Procedure:
-
Withdraw a small sample of resin beads (1-2 mg) from the reaction vessel and wash them thoroughly with DMF.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Beads and solution are yellow/colorless | Coupling is complete. |
| Beads are blue, solution is colorless | Coupling is incomplete; recouple. |
| Beads and solution are blue | Coupling has failed; check reagents and protocol. |
Protocol 2: Test Cleavage and Analysis
A small-scale cleavage can be performed to assess the progress and quality of the synthesis before cleaving the entire batch.
Reagents:
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Take a small sample of the dried peptide-resin (10-15 mg) and place it in a microcentrifuge tube.
-
Add 200-300 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Pellet the resin by centrifugation.
-
Transfer the supernatant containing the cleaved peptide to a new tube.
-
Precipitate the peptide by adding 1 mL of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and allow the peptide to air dry.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by analytical HPLC and mass spectrometry.
Data Summary Tables
Table 1: Common Coupling Reagents and Activation Times
| Coupling Reagent | Additive | Activation Time | Notes |
| HBTU/HATU | HOBt/HOAt | 1-5 minutes | Very efficient, can lead to guanidinylation of free amines if not pre-activated with the amino acid. |
| DIC | HOBt/HOAt | 1-5 minutes | Carbodiimide-based, generates a urea byproduct. |
| PyBOP | - | 1-2 minutes | Phosphonium salt-based, generally high coupling efficiency. |
Table 2: Standard Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail | Composition (v/v) | Scavengers | Use Case |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Triisopropylsilane (TIS) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. Suitable for this compound. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, 1,2-ethanedithiol (EDT) | For peptides containing multiple sensitive residues. |
| TFA/DCM | 1-5% TFA in DCM | - | For cleavage from very acid-labile resins (e.g., 2-chlorotrityl) to obtain a fully protected peptide. |
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in peptide synthesis.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Peptide Impurities [sigmaaldrich.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kilobio.com [kilobio.com]
- 8. iris-biotech.de [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Deltakephalin Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Deltakephalin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its amino acid sequence?
A1: this compound is a synthetic hexapeptide that acts as a selective agonist for the delta-opioid receptor. Its amino acid sequence is Tyr-D-Thr-Gly-Phe-Leu-Thr.
Q2: What is the predicted charge of this compound at neutral pH (pH 7)?
A2: To predict the charge of this compound at neutral pH, we assess the charge of its N-terminus, C-terminus, and the side chains of its amino acids.
-
N-terminus (Tyrosine): Typically has a pKa around 9.1, so it will be protonated and carry a +1 charge at pH 7.
-
C-terminus (Threonine): Typically has a pKa around 2.1, so it will be deprotonated and carry a -1 charge at pH 7.
-
Amino Acid Side Chains:
-
Tyrosine (Tyr): The phenolic hydroxyl group has a pKa of ~10.1, so it is neutral at pH 7.
-
Threonine (Thr): The hydroxyl group is neutral.
-
Glycine (Gly): The side chain is a hydrogen atom and is neutral.
-
Phenylalanine (Phe): The phenyl group is neutral.
-
Leucine (Leu): The isobutyl group is neutral.
-
Therefore, the estimated net charge of this compound at pH 7 is (+1) + (-1) = 0. This makes this compound a neutral peptide at physiological pH.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: Given its neutral charge and the presence of several hydrophobic residues (Tyr, Phe, Leu), this compound is predicted to have low solubility in aqueous solutions alone. The recommended starting points for solubilization are:
-
Sterile, distilled water: Always attempt to dissolve a small amount in water first.
-
Organic Solvents: If solubility in water is low, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) should be used to first dissolve the peptide, followed by dilution with an aqueous buffer.[1][2][3]
-
Acidic or Basic Buffers: Since the net charge is neutral, adjusting the pH away from the isoelectric point can increase solubility. Trying a slightly acidic (e.g., 10% acetic acid) or slightly basic (e.g., 0.1 M ammonium bicarbonate) solution may improve solubility.[4]
Q4: Are there any specific considerations when using DMSO for in vivo studies?
A4: Yes, while DMSO is an effective solvent for many peptides, it is important to keep the final concentration in the injected solution as low as possible (typically <5-10%) due to its potential toxicity and effects on the biological system under study.[5] Always consult relevant animal welfare guidelines and literature for acceptable DMSO concentrations for your specific animal model and route of administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in water. | This compound is a neutral peptide with hydrophobic residues, leading to poor aqueous solubility. | 1. Try gentle warming (to no more than 40°C) and vortexing or sonication to aid dissolution.[6] 2. If still insoluble, proceed to use a small amount of an organic co-solvent or adjust the pH. |
| Precipitation occurs when adding aqueous buffer to the DMSO-dissolved peptide. | The peptide has reached its solubility limit in the final aqueous solution. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO) if permissible for the in vivo experiment. 2. Decrease the final concentration of the this compound solution. 3. Try a different aqueous buffer system. |
| The peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Sonicate the solution for a short period to break up aggregates.[6] 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before in vivo administration. This is critical to prevent embolism. |
| Loss of peptide activity after dissolution. | The chosen solvent or pH is causing degradation of the peptide. | 1. Avoid harsh solvents and extreme pH values if possible. 2. Prepare fresh solutions before each experiment and store any stock solutions appropriately (see storage recommendations below). |
Data Presentation: Predicted Solubility of this compound
| Solvent/Buffer System | Predicted Solubility | Notes |
| Sterile Water | Low | Expected for a neutral, hydrophobic peptide. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low | Similar to water, but the ionic strength may slightly influence solubility. |
| 10% Acetic Acid in Water | Moderate | Lowering the pH below the pKa of the C-terminus will result in a net positive charge, which should increase solubility. |
| 0.1 M Ammonium Bicarbonate (pH ~7.8) | Moderate | Increasing the pH above the pKa of the N-terminus will result in a net negative charge, which should increase solubility. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as an initial solvent for hydrophobic peptides.[1] |
| 10% DMSO in PBS | Moderate to High | A common formulation for in vivo studies, balancing solubility and biocompatibility. The final achievable concentration will need to be determined empirically. |
Experimental Protocols
Protocol 1: Determination of this compound Net Charge
This protocol describes the theoretical calculation to guide solvent selection.
Methodology:
-
Identify Ionizable Groups: List all ionizable groups in the this compound sequence (Tyr-D-Thr-Gly-Phe-Leu-Thr):
-
N-terminal amino group of Tyrosine.
-
C-terminal carboxyl group of Threonine.
-
Side chain of Tyrosine (phenolic hydroxyl).
-
Other amino acid side chains in this sequence are not ionizable at physiological pH.
-
-
Assign pKa Values: Use standard pKa values for the N-terminus (~9.1), C-terminus (~2.1), and the Tyrosine side chain (~10.1).
-
Determine Charge at pH 7:
-
N-terminus: pH (7) < pKa (9.1), so it is protonated (+1 charge).
-
C-terminus: pH (7) > pKa (2.1), so it is deprotonated (-1 charge).
-
Tyrosine side chain: pH (7) < pKa (10.1), so it is protonated (neutral charge).
-
-
Calculate Net Charge: Sum the charges: (+1) + (-1) + 0 = 0.
Protocol 2: Small-Scale Solubility Testing
This protocol provides a systematic approach to finding a suitable solvent for this compound.
Methodology:
-
Aliquot the Peptide: Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Initial Solvent Addition (Water): To the first tube, add a small volume of sterile, distilled water (e.g., 100 µL) to attempt to make a 10 mg/mL solution. Vortex briefly. Observe for complete dissolution (a clear solution with no visible particles).
-
Sonication and Warming: If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. If still not dissolved, warm the solution gently to 37°C for 10-15 minutes.
-
pH Adjustment: If the peptide remains insoluble, take a new aliquot and add a small volume of a slightly acidic solution (e.g., 10% acetic acid). In a separate tube, try a slightly basic solution (e.g., 0.1 M ammonium bicarbonate). Vortex and observe.
-
Organic Co-solvent: If aqueous and pH-adjusted solutions fail, take a new aliquot and add a small volume of 100% DMSO (e.g., 50 µL). Vortex until the peptide is fully dissolved.
-
Aqueous Dilution: Once dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
Record Observations: For each condition, record the solvent used, the final concentration achieved, and the appearance of the solution (clear, cloudy, precipitate).
Visualizations
Caption: Experimental workflow for testing this compound solubility.
Caption: Simplified signaling pathway of the Delta-Opioid Receptor.
References
Technical Support Center: Preventing Deltakephalin Degradation in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Deltakephalin in experimental assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and provides solutions to ensure the integrity of the peptide.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal/activity of this compound | Peptide degradation by proteases in the sample or assay buffer. | Add a broad-spectrum protease inhibitor cocktail to all buffers and sample preparations. For targeted inhibition, use a combination of specific inhibitors such as bestatin (aminopeptidase inhibitor) and thiorphan (neprilysin inhibitor), or a dual inhibitor like kelatorphan.[1] |
| Improper storage of this compound stock solutions. | Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also minimize adsorption. | |
| Incorrect buffer pH or composition. | Maintain a neutral pH (around 7.4) for the assay buffer, as extreme pH can lead to peptide degradation. Avoid buffers containing components that may interfere with peptide stability or the assay itself. | |
| High variability between replicate wells | Inconsistent protease activity across the plate. | Ensure thorough mixing of protease inhibitors in all solutions. Prepare a master mix of reagents to be added to all wells to ensure uniformity. |
| Temperature fluctuations during the assay. | Maintain a consistent and appropriate temperature throughout the experiment. Perform incubations in a temperature-controlled incubator. | |
| Loss of this compound activity over time in multi-day experiments | Gradual degradation of the peptide in the assay medium. | For longer-term experiments, consider adding fresh protease inhibitors at regular intervals. If possible, replace the medium containing this compound and inhibitors daily. |
| Instability of this compound in the specific cell culture medium. | The half-life of peptides in cell culture media can be short. It is recommended to determine the stability of this compound in your specific medium empirically. Consider using serum-free media if serum proteases are a major concern. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation?
A1: this compound, like other enkephalins, is primarily degraded by metalloproteases. The key enzymes involved are aminopeptidase N (APN), which cleaves the N-terminal tyrosine, and neutral endopeptidase (NEP, also known as neprilysin or enkephalinase), which cleaves the Gly-Phe bond. Dipeptidyl peptidases may also contribute to its degradation.
Q2: What is the most effective strategy to prevent this compound degradation?
A2: The most effective strategy is the use of a combination of protease inhibitors or a broad-spectrum inhibitor. A "cocktail" of inhibitors targeting different classes of proteases provides comprehensive protection. For this compound, a combination of an aminopeptidase inhibitor (e.g., bestatin) and a neprilysin inhibitor (e.g., thiorphan) is highly effective. Alternatively, a dual inhibitor like kelatorphan, which potently inhibits both enzyme types, can be used.
Q3: Can I use a commercially available protease inhibitor cocktail?
A3: Yes, commercial protease inhibitor cocktails are a convenient and effective option. When selecting a cocktail, ensure it has broad specificity against metalloproteases. Some cocktails are available without EDTA, which is important for assays where divalent cations are necessary for the activity of the target receptor or other components.
Q4: What are the typical working concentrations for individual protease inhibitors?
A4: The optimal concentration should be determined empirically for your specific assay conditions. However, here are some commonly used starting concentrations:
-
Bestatin: 1-10 µM
-
Thiorphan: 0.1-1 µM
-
Kelatorphan: 0.1-1 µM
-
Amastatin: 1-10 µM
-
Puromycin: 1-10 µM
Q5: What is the expected half-life of this compound in a typical in vitro assay?
A5: The half-life of this compound can vary significantly depending on the experimental conditions, such as the type of tissue preparation, buffer composition, and temperature. For a closely related peptide, Deltorphin A, the half-life has been reported to be approximately 57.4 minutes in rat brain homogenates and 131.6 minutes in rat plasma. It is crucial to determine the stability of this compound under your specific experimental conditions.
Quantitative Data Summary
The following tables summarize the inhibitory potency of commonly used protease inhibitors against key enzymes that degrade enkephalins and the stability of a related deltorphin peptide.
Table 1: Inhibitory Potency (IC50/Ki) of Selected Inhibitors
| Inhibitor | Target Enzyme | IC50/Ki Value | Source Organism/Tissue |
| Bestatin | Leucine Aminopeptidase | 20 nM (IC50) | Porcine Kidney |
| Bestatin | Aminopeptidase B | 60 nM (IC50) | |
| Bestatin | Aminopeptidase N (CD13) | 5 nM (IC50) | |
| Bestatin | Cytosol Aminopeptidase | 0.5 nM (IC50) | |
| Thiorphan | Neutral Endopeptidase (Neprilysin) | ~5 nM (IC50) | General |
| Kelatorphan | Enkephalinase (Neprilysin) | 1.4 nM (Ki) | |
| Kelatorphan | Dipeptidylaminopeptidase | 2 nM (Ki) | |
| Kelatorphan | Aminopeptidase | 7 µM (Ki) |
Table 2: Half-Life of Deltorphin A in Biological Matrices
| Biological Matrix | Half-Life (minutes) |
| Rat Brain Homogenate | 57.4 |
| Rat Plasma | 131.6 |
Experimental Protocols
Protocol 1: General Preparation of Assay Buffer with Protease Inhibitors
This protocol describes the preparation of a standard assay buffer supplemented with a protease inhibitor cocktail to prevent this compound degradation.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or a custom mix)
-
This compound
Procedure:
-
Prepare the desired volume of assay buffer.
-
Just before use, add the protease inhibitor cocktail to the assay buffer at the manufacturer's recommended concentration (typically 1X). If using individual inhibitors, add them to their final desired concentrations (e.g., 10 µM bestatin and 1 µM thiorphan).
-
Vortex the buffer gently to ensure complete mixing of the inhibitors.
-
Use this supplemented buffer for all subsequent dilutions of this compound and in all steps of the assay where the peptide is present.
-
Keep the buffer and all solutions containing this compound on ice to minimize degradation.[2]
Protocol 2: this compound Radioligand Binding Assay
This protocol is adapted from a standard delta-opioid receptor binding assay and includes steps to minimize peptide degradation.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[³H]-Deltakephalin or other suitable radioligand
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail (see Protocol 1) and 5 mM MgCl₂.
-
Non-specific binding control: High concentration of unlabeled naloxone (e.g., 10 µM)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare the assay buffer containing the protease inhibitor cocktail as described in Protocol 1.
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of naloxone solution to the non-specific binding wells.
-
Add 50 µL of varying concentrations of unlabeled this compound (for competition assays) or assay buffer (for saturation assays) to the appropriate wells.
-
Add 50 µL of [³H]-Deltakephalin to all wells.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Visualizations
Caption: this compound degradation pathway and points of inhibition.
Caption: Experimental workflow for this compound assays.
References
addressing Deltakephalin precipitation issues in buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues related to Deltakephalin precipitation in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a synthetic opioid peptide with high selectivity for the delta-opioid receptor. As a peptide, its solubility can be highly dependent on the physicochemical properties of the solution, such as pH, ionic strength, and buffer composition. Precipitation of this compound during an experiment can lead to inaccurate concentration measurements, loss of active compound, and potentially misleading experimental results.
Q2: What are the primary factors that influence this compound solubility?
Several factors can affect the solubility and stability of this compound in buffer solutions:
-
pH: The pH of the buffer solution is a critical factor. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility. Some buffer species may interact with the peptide, leading to precipitation.
-
Ionic Strength: The total salt concentration of the solution can impact solubility through "salting-in" or "salting-out" effects.
-
Temperature: Temperature can affect the stability and solubility of peptides. While higher temperatures can sometimes increase solubility, they can also accelerate degradation.[1]
-
Concentration: Higher concentrations of this compound are more prone to aggregation and precipitation.
Q3: What is the estimated isoelectric point (pI) of this compound?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI can be estimated based on the pKa values of its amino acid residues. The common sequence for a variant of this compound is Tyr-D-Thr-Gly-Phe-Leu-Thr.
Based on the pKa values of the individual amino acids, the estimated pI of this this compound variant is approximately 5.5 - 6.5 . Peptides are generally least soluble at their isoelectric point. Therefore, precipitation is more likely to occur if the buffer pH is within this range.
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your experimental buffers.
Problem: Precipitate observed in the this compound solution.
Step 1: Identify the Potential Cause
Refer to the following flowchart to diagnose the likely cause of precipitation.
Quantitative Data Summary
The following table summarizes key physicochemical properties of the amino acids in this compound (Tyr-D-Thr-Gly-Phe-Leu-Thr) and provides estimated values for the peptide.
| Parameter | Tyrosine (Tyr) | D-Threonine (D-Thr) | Glycine (Gly) | Phenylalanine (Phe) | Leucine (Leu) | Threonine (Thr) | This compound (Estimated) |
| pKa (α-COOH) | 2.20 | 2.09 | 2.34 | 1.83 | 2.36 | 2.09 | ~2.1 |
| pKa (α-NH3+) | 9.11 | 9.10 | 9.60 | 9.13 | 9.60 | 9.10 | ~9.2 |
| pKa (Side Chain) | 10.07 (OH) | - | - | - | - | - | 10.07 (Tyr-OH) |
| Isoelectric Point (pI) | 5.66 | 5.60 | 5.97 | 5.48 | 5.98 | 5.60 | ~5.5 - 6.5 |
Note: pKa values are for the L-isomers of the amino acids. The pI of the peptide is an estimation and can be influenced by the tertiary structure.
The following table provides a general guide for this compound solubility based on pH.
| pH Range | Expected Solubility | Rationale |
| < 4.5 | High | The peptide will have a net positive charge, increasing its interaction with the aqueous solvent. |
| 4.5 - 7.5 | Low to Moderate | This range is close to the estimated isoelectric point (pI), where the net charge is minimal, leading to reduced solubility and a higher risk of precipitation. A study on similar peptides showed maximal stability around pH 5.0.[2] |
| > 7.5 | High | The peptide will have a net negative charge, enhancing its solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Reconstitution and Solubilization of Lyophilized this compound
This protocol outlines the recommended procedure for dissolving lyophilized this compound to minimize precipitation.
References
improving the signal-to-noise ratio in Deltakephalin binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Deltakephalin binding assays and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound binding experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding
-
Question: My this compound binding assay shows high background signal even in the presence of a saturating concentration of an unlabeled competitor. What are the likely causes and how can I reduce this non-specific binding?
-
Answer: High non-specific binding can obscure the specific binding signal, leading to a poor signal-to-noise ratio. Here are the common causes and troubleshooting steps:
-
Inadequate Blocking: The blocking agents used may be insufficient to prevent the ligand from binding to non-receptor components.
-
Solution: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer.[1] Consider testing different blocking agents.
-
-
Hydrophobic Interactions: The ligand may be sticking to the assay plates or tubes.
-
Solution: Incorporate a low concentration of a mild, non-ionic detergent (e.g., 0.01% Triton X-100) in your binding buffer.[1] Pre-treating plates with a blocking agent can also be effective.
-
-
Excessive Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.[2][3]
-
Solution: Titrate the radioligand to determine the optimal concentration, which is typically at or below the Kd value for competition assays.[3]
-
-
Insufficient Washing: Inadequate washing steps in filtration assays can leave unbound ligand trapped on the filter.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer. Ensure the washing is performed quickly to minimize dissociation of the specifically bound ligand.[4]
-
-
Issue 2: Low or No Specific Binding Signal
-
Question: I am not observing a significant specific binding signal in my this compound assay. What could be the problem?
-
Answer: A weak or absent specific signal can be due to several factors related to the receptor, ligand, or assay conditions.
-
Inactive Receptor: The delta-opioid receptors in your preparation may be denatured or inactive.
-
Solution: Ensure proper membrane preparation and storage conditions to maintain receptor integrity. Use fresh preparations and avoid repeated freeze-thaw cycles.
-
-
Low Receptor Density: The concentration of the delta-opioid receptor in your sample may be too low.
-
Ligand Degradation: The this compound or the labeled ligand may have degraded.
-
Solution: Use fresh, high-quality ligands. Store them according to the manufacturer's instructions.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Issue 3: Poor Reproducibility and High Variability
-
Question: My results from the this compound binding assay are inconsistent between replicates and experiments. How can I improve the reproducibility?
-
Answer: High variability can stem from technical errors or unstable assay components.
-
Pipetting Inaccuracies: Inconsistent pipetting, especially of small volumes, can lead to significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps for individual wells.
-
-
Incomplete Mixing: Failure to properly mix the assay components can result in uneven binding.
-
Solution: Gently mix the samples after adding all components.
-
-
Temperature Fluctuations: Inconsistent temperatures during incubation can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the experiment.
-
-
Assay Drift: During the processing of a large number of samples (e.g., in a 96-well plate), the time lag between the first and last sample can introduce variability.
-
Solution: Process plates in a consistent and timely manner. For filtration assays, minimize the time between filtration, washing, and signal detection.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound binding assays.
-
Question: What is the typical binding affinity (Kd) for this compound to the delta-opioid receptor?
-
Answer: this compound is a high-affinity agonist for the delta-opioid receptor.[6] While the exact Kd can vary depending on the experimental conditions and the source of the receptor, it is generally in the low nanomolar range.
-
-
Question: What are the most common assay formats used to study this compound binding?
-
Answer: The most common formats include:
-
Radioligand Binding Assays: These are traditional and robust methods that use a radiolabeled form of this compound or a competing ligand to quantify binding.[5][7]
-
Fluorescence Polarization (FP) Assays: FP is a homogeneous assay that measures the change in polarization of a fluorescently labeled ligand upon binding to the receptor.[8][9]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[10][11]
-
-
-
Question: How do I determine the optimal concentration of membrane protein and radioligand for my assay?
-
Answer:
-
Membrane Protein: The optimal concentration should provide a robust signal while keeping non-specific binding low. A protein titration experiment should be performed to find the concentration that gives the best signal-to-noise ratio.
-
Radioligand: For saturation binding experiments, a range of concentrations from well below to well above the expected Kd should be used.[3] For competition assays, a single concentration of radioligand, typically at or below its Kd, is recommended.[3]
-
-
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is an agonist that binds to and activates the delta-opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to opioid receptor binding assays.
Table 1: Binding Affinity of Opioid Ligands
| Ligand | Receptor | Assay Type | Binding Affinity (Kd, Ki, or IC50) | Reference |
| [3H]-DAMGO | µ-opioid | Radioligand | Kd: 15.06 nM | [5] |
| Leucine Enkephalin | µ-opioid | Label-free competitive binding | KD: ~8 nM | [7] |
| Leucine Enkephalin | δ-opioid | Label-free competitive binding | KD: ~5 nM | [7] |
| 6-Cy5 labeled ligand | δ-opioid | Radioligand | Ki: 1.2 nM | [12] |
| 6-Cy3 labeled ligand | δ-opioid | TIRF Microscopy | Kd: 2.3 ± 0.9 nM | [12] |
| Naltrindole | δ-opioid | QRET | IC50: 44 ± 2 nM | [13] |
Table 2: Optimized Conditions for Radioligand Binding Assays
| Parameter | Optimized Condition | Reference |
| Membrane Protein | 160 µg | [5] |
| Radioligand Concentration | 20 nM [3H]-DAMGO | [5] |
| Incubation Temperature | 37 °C | [5] |
| Incubation Time | 35 minutes | [5] |
| Assay Buffer | 50 mM Tris HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4 | [4] |
Experimental Protocols
1. Radioligand Competition Binding Assay Protocol
This protocol is a generalized procedure for a radioligand competition binding assay using membrane preparations.
-
Membrane Preparation: Prepare membranes expressing the delta-opioid receptor from cells or tissue.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[4]
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of a dilution series of the unlabeled this compound or test compound.
-
Add 50 µL of the radiolabeled ligand (e.g., [³H]DPDPE) at a concentration at or below its Kd.[4]
-
To determine non-specific binding, use a high concentration of an unlabeled ligand like naloxone.[5]
-
To initiate the binding reaction, add 100 µL of the membrane suspension containing the optimized amount of protein.[4]
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[4]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[4]
-
Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
2. Fluorescence Polarization (FP) Assay Protocol
This protocol outlines a general procedure for a competitive FP binding assay.
-
Reagent Preparation:
-
Prepare a fluorescently labeled this compound analog (tracer).
-
Prepare a dilution series of unlabeled this compound.
-
Prepare the delta-opioid receptor in a suitable assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the unlabeled this compound.
-
Add the fluorescent tracer at a concentration typically below its Kd.
-
Initiate the reaction by adding the receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of unlabeled this compound is used to calculate the IC₅₀.
Visualizations
Caption: this compound signaling pathway via the delta-opioid receptor.
References
- 1. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Purification of Deltakephalin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Deltakephalin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Question: Why is there poor resolution between my this compound peak and impurities?
Answer:
Poor resolution is a common issue and can stem from several factors related to your method, column, or sample preparation.
Potential Causes and Solutions:
-
Inadequate Mobile Phase Composition: The organic solvent gradient may not be optimal for separating this compound from closely eluting impurities.
-
Solution: Modify the gradient slope. A shallower gradient around the elution point of this compound will increase the separation between peaks.[1] For example, if your peptide elutes at 35% Acetonitrile (ACN) with a gradient of 5-60% over 20 minutes, try a gradient of 30-40% over the same or a longer duration.
-
-
Incorrect Mobile Phase Modifier: The ion-pairing agent, typically trifluoroacetic acid (TFA), plays a crucial role in peak shape and selectivity.
-
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of the peptide with the stationary phase.
-
Solution: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and alter selectivity, potentially resolving co-eluting peaks.
-
-
Column Overloading: Injecting too much crude peptide can lead to broad, overlapping peaks.
-
Solution: Reduce the amount of sample injected onto the column. For preparative runs, consider using a larger dimension column if sample load is a limiting factor.
-
Question: My this compound peak is broad or tailing. What can I do?
Answer:
Peak broadening and tailing can be caused by issues with the column, mobile phase, or interactions with the HPLC system.
Potential Causes and Solutions:
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained impurities from previous injections, or the stationary phase can degrade.
-
Solution: Implement a rigorous column washing protocol after each run. If performance does not improve, the column may need to be replaced.
-
-
Secondary Interactions with the Column: The silica backbone of many reversed-phase columns can have residual silanol groups that interact with basic residues in the peptide, causing tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3 with 0.1% TFA) to suppress silanol interactions. Using a high-purity silica-based column can also minimize these effects.[3]
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions and particle size can lead to band broadening.
-
Solution: Optimize the flow rate. For standard analytical columns (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is typical, but this may need adjustment based on your specific column and separation goals.
-
Question: I'm observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
Answer:
Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They are typically due to contamination in the mobile phase or carryover from a previous injection.
Potential Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at low organic concentrations and elute as the organic concentration increases.[4]
-
Solution: Use high-purity, HPLC-grade solvents and reagents.[4] Filtering the mobile phases through a 0.22 µm or 0.45 µm filter before use is also recommended.
-
-
Sample Carryover: If a previous, more concentrated sample was not fully eluted, it can appear in subsequent runs.
-
Solution: Run a blank gradient (injecting only the sample solvent) between samples to ensure the column is clean. A robust column wash at the end of each run with a high percentage of organic solvent is also crucial.
-
-
Degradation of Mobile Phase Additives: TFA can degrade over time.
-
Solution: Prepare fresh mobile phases daily.[4]
-
Frequently Asked Questions (FAQs)
What are the common impurities I should expect during this compound purification?
This compound has the sequence Tyr-DThr-Gly-Phe-Leu-Thr. Common impurities arise from the solid-phase peptide synthesis (SPPS) process and can include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncated Sequences: Peptides that have stopped growing prematurely.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
-
Oxidized Peptides: The Tyrosine residue is susceptible to oxidation.
-
By-products from protecting groups and scavengers used during synthesis and cleavage.[2]
What is the best type of HPLC column for this compound purification?
For a hexapeptide like this compound, a Reversed-Phase C18 column is the standard and most effective choice.[2] Key parameters to consider are:
-
Pore Size: A pore size of 100-120 Å is generally suitable for peptides of this size.
-
Particle Size: Smaller particles (e.g., 3-5 µm) provide higher resolution for analytical separations, while larger particles (e.g., 5-10 µm) are often used for preparative purification to reduce backpressure.
-
Column Dimensions: Analytical columns are typically 4.6 mm in diameter, while semi-preparative or preparative columns have larger diameters (e.g., 10 mm or more) to accommodate higher sample loads.
How do I choose and optimize the mobile phase for this compound purification?
The standard mobile phase for reversed-phase peptide chromatography consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[2]
The low pH from TFA protonates acidic residues and suppresses silanol interactions, leading to sharper peaks. ACN is the most common organic modifier due to its elution strength and low viscosity.
To optimize, focus on the gradient. A good starting point is a linear gradient from 5% to 60% ACN over 20-30 minutes. Based on the initial chromatogram, you can then develop a shallower, more targeted gradient around the retention time of this compound to improve resolution from nearby impurities.
Should I use a different mobile phase modifier instead of TFA?
While TFA is effective for chromatography, it can suppress the signal in mass spectrometry (MS) detection. If you are using LC-MS, consider using 0.1% formic acid (FA) as an alternative. Be aware that peak shape and retention times may change, and re-optimization of the method will be necessary.
Data Presentation
Table 1: Example HPLC Parameters for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å | C18, 21.2 x 250 mm, 10 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection (UV) | 220 nm | 220 nm |
| Column Temp. | 30°C | Ambient or slightly elevated (e.g., 30°C) |
| Injection Vol. | 10-50 µL | 1-5 mL (depending on concentration) |
| Gradient | 5-50% B over 30 min | 15-45% B over 40 min |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water. Filter through a 0.22 µm membrane.
-
Prepare Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm membrane.
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A or a low percentage of Mobile Phase B (e.g., 5-10%) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrument Setup and Run:
-
Equilibrate the analytical C18 column with 5% Mobile Phase B for at least 10-15 minutes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Include a column wash step with 95% Mobile Phase B for 5 minutes at the end of the gradient.
-
Re-equilibrate the column at 5% Mobile Phase B for 5-10 minutes before the next injection.
-
Monitor the elution profile at 220 nm.
-
Protocol 2: Preparative HPLC Method for Purification
-
Mobile Phase Preparation: Prepare larger volumes of Mobile Phase A and B as described above.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Mobile Phase B) and then dilute with Mobile Phase A.
-
Ensure the final sample concentration is high, but the peptide remains fully dissolved. The final organic concentration of the sample should be lower than the starting gradient condition to ensure proper binding to the column.
-
Filter the sample if any particulates are present.
-
-
HPLC Instrument Setup and Run:
-
Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B (e.g., 15%) at the desired flow rate (e.g., 20 mL/min).
-
Inject the prepared sample.
-
Run a shallow gradient optimized from analytical runs (e.g., 15-45% Mobile Phase B over 40 minutes).
-
Collect fractions based on the UV chromatogram, ensuring to separate the main peak from leading and trailing impurities.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: The experimental workflow for the purification of this compound.
References
- 1. Primary structure of the human Met- and Leu-enkephalin precursor and its mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of this compound: a delta-selective opioid peptide with a novel beta-bend-like conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
strategies to enhance the stability of Deltakephalin for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of Deltakephalin for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic hexapeptide with the sequence Tyr-D-Thr-Gly-Phe-Leu-Thr. It is an analog of the endogenous opioid peptide leucine-enkephalin. Like many therapeutic peptides, this compound is susceptible to physical and chemical degradation, which can lead to a loss of potency, altered efficacy, and the formation of potentially immunogenic or toxic byproducts. Ensuring its stability during long-term storage is crucial for maintaining its therapeutic integrity and ensuring patient safety.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its amino acid composition, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of the peptide bonds is a common degradation route, particularly at acidic or alkaline pH. The Tyr-D-Thr and Gly-Phe bonds are potential sites for hydrolysis.
-
Oxidation: The tyrosine (Tyr) residue contains a phenol group that is susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions. This can lead to the formation of dimers or other oxidation products.
-
Deamidation: Although this compound does not contain asparagine or glutamine residues, which are most prone to deamidation, this pathway can occur at a slower rate for other residues under certain conditions.
-
Photodegradation: The aromatic rings of tyrosine (Tyr) and phenylalanine (Phe) can absorb UV light, leading to photo-oxidation and other degradation reactions.
Q3: How can I prevent the degradation of this compound in an aqueous solution?
A3: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Optimization: Maintain the pH of the solution within a range of 4-6, where peptide hydrolysis is generally minimized. Use a suitable buffer system, such as acetate or citrate buffer, to maintain the desired pH.[1]
-
Excipient Addition:
-
Antioxidants: Include antioxidants like ascorbic acid or methionine to prevent oxidative degradation of the tyrosine residue.[2][3]
-
Chelating Agents: Add chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, use cryoprotectants like sucrose, trehalose, or mannitol to protect the peptide from freezing-induced stresses and to stabilize its structure in the solid state.[4][5][6][7]
-
-
Deoxygenation: Purge the solution and the vial headspace with an inert gas like nitrogen or argon to minimize oxygen exposure.
-
Light Protection: Store the solution in amber vials or protect it from light to prevent photodegradation.[8]
Troubleshooting Guides
Problem: I am observing a loss of this compound purity over time in my frozen aqueous formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your formulation. Adjust to a pH between 4 and 6 using a suitable buffer system (e.g., 10 mM sodium acetate). |
| Oxidation | Add an antioxidant such as 0.1% (w/v) ascorbic acid or 0.1% (w/v) methionine to your formulation. Also, consider purging your vials with nitrogen before sealing. |
| Freeze-thaw instability | Minimize freeze-thaw cycles. Aliquot the this compound solution into single-use vials before freezing. Incorporate a cryoprotectant like 5% (w/v) sucrose or trehalose. |
| Photodegradation | Ensure your storage containers are light-protective (e.g., amber vials) and stored in the dark. |
Problem: My lyophilized this compound powder is difficult to reconstitute or shows visible aggregates upon reconstitution.
| Possible Cause | Troubleshooting Step |
| Inadequate lyoprotectant | Increase the concentration of the lyoprotectant (e.g., sucrose, trehalose, or mannitol) in your pre-lyophilization formulation. A common starting point is a 1:1 weight ratio of lyoprotectant to peptide. |
| Collapse during lyophilization | Optimize your lyophilization cycle. Ensure the primary drying temperature is kept below the collapse temperature of the formulation. |
| Aggregation during storage | Store the lyophilized powder at a controlled low temperature (e.g., -20°C or -80°C) and protect it from moisture. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and should be confirmed by in-house stability studies.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 30 Days
| pH | Buffer System (10 mM) | Remaining this compound (%) | Major Degradant(s) |
| 3.0 | Citrate | 85.2 | Hydrolysis products |
| 4.0 | Acetate | 95.8 | Minor hydrolysis |
| 5.0 | Acetate | 98.1 | Minimal degradation |
| 6.0 | Phosphate | 96.5 | Minor oxidation |
| 7.0 | Phosphate | 90.3 | Oxidation & Hydrolysis |
| 8.0 | Phosphate | 82.7 | Hydrolysis & Oxidation |
Table 2: Effect of Excipients on the Stability of Lyophilized this compound at 40°C for 3 Months
| Formulation | Excipient(s) | Remaining this compound (%) | Reconstitution Time (s) | Appearance upon Reconstitution |
| A | None | 75.4 | >120 | Visible particles |
| B | 5% Sucrose | 96.2 | 30 | Clear solution |
| C | 5% Mannitol | 94.8 | 25 | Clear solution |
| D | 5% Trehalose | 97.1 | 35 | Clear solution |
| E | 5% Sucrose, 0.1% Methionine | 98.5 | 30 | Clear solution |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for assessing the purity of this compound and detecting its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70% B
-
30-31 min: 70-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in water or the initial mobile phase composition to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours. Analyze directly by HPLC.
-
Thermal Degradation: Store lyophilized this compound powder at 80°C for 1, 3, and 7 days. Dissolve the powder in water to 1 mg/mL for HPLC analysis.
-
Photodegradation: Expose a 1 mg/mL aqueous solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] Analyze by HPLC at appropriate time points.
Visualizations
References
- 1. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress from diverse developmental neurotoxicants: antioxidants protect against lipid peroxidation without preventing cell loss [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT-based evaluation of cryoprotectants and their role in lyophilization success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 7. researchgate.net [researchgate.net]
- 8. torontech.com [torontech.com]
Optimizing Deltakephalin Concentration for Maximal Biological Response: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Deltakephalin concentration in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Its endogenous counterparts are enkephalins. Upon binding to DORs, this compound initiates a signaling cascade that is primarily inhibitory, coupled to Gαi/o proteins. This activation leads to various cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. These actions contribute to its analgesic, neuroprotective, and potential antidepressant effects.
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
A2: For initial in-vitro experiments, a starting concentration range of 1 nM to 1 µM is recommended. This range typically encompasses the concentrations required to observe significant biological effects in various cell-based assays, such as cell viability, receptor binding, and functional assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a concentration of 1 mg/ml or higher to ensure stability.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2] Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium or assay buffer immediately before use.
Quantitative Data on this compound ([D-Ala², D-Leu⁵]-enkephalin or DADLE)
The following tables summarize key quantitative data for DADLE, a common and stable analogue of this compound, to guide experimental design.
Table 1: Receptor Binding Affinity of DADLE
| Parameter | Receptor | Radioligand | Cell/Tissue Type | Value | Reference |
| pKi | Human δ-opioid Receptor | [³H]naltrindole | CHO cells | 9.1 | [3] |
| Ki | Rat Brain Membranes | [³H]DADLE | - | - | [4] |
| Kd | Bovine Adrenal Medullary Membranes | [³H]DADLE | - | 2.9 nM | [5] |
| Bmax | Bovine Adrenal Medullary Membranes | [³H]DADLE | - | 57.5 fmol/mg protein | [5] |
Table 2: Functional Potency and Efficacy of DADLE
| Assay | Cell Type | Parameter | Value | Reference |
| cAMP Inhibition | CHO cells expressing human DOR | IC50 | 0.06 nM | [3] |
| ERK Phosphorylation | CHO-K1 cells expressing human DOR | EC50 | 86 nM | [3] |
| GTPγS Binding | SH-SY5Y cells | EC50 | 4.5 x 10⁻⁸ M | [5] |
| Neuroprotection (Cell Viability) | Primary rat astrocytes | Effective Concentration | 10 nM | |
| Cardioprotection (Hypoxia-Reoxygenation) | Rat Engineered Heart Tissue | Preconditioning Concentration | 100 nM |
Experimental Protocols
Protocol 1: this compound-Mediated Neuroprotection Assay (MTT Assay)
This protocol outlines the steps to assess the neuroprotective effects of this compound on neuronal cells subjected to an insult (e.g., oxidative stress or excitotoxicity) using a standard MTT cell viability assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium
-
This compound ([D-Ala², D-Leu⁵]-enkephalin, DADLE)
-
Neurotoxic agent (e.g., H₂O₂, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of DADLE in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the DADLE solutions at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium only). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxic agent at a pre-determined toxic concentration in complete cell culture medium. Add the neurotoxic agent to the wells already containing DADLE. Include a control group with no neurotoxin.
-
Incubation: Incubate the plate for the desired duration of the neurotoxic insult (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated with neurotoxin). Plot the cell viability against the log of the DADLE concentration to determine the EC50 for neuroprotection.
Protocol 2: Delta-Opioid Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing delta-opioid receptors (e.g., from CHO-hDOR cells or brain tissue)
-
Radioligand (e.g., [³H]naltrindole, [³H]DPDPE)
-
This compound ([D-Ala², D-Leu⁵]-enkephalin, DADLE)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand, binding buffer, and a high concentration of a non-labeled competitor (e.g., 10 µM naloxone).
-
Competitive Binding: Radioligand, binding buffer, and a range of concentrations of DADLE.
-
-
Incubation: Add the cell membranes to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters and place them in scintillation vials. Add scintillation cocktail and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the DADLE concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
Problem 1: Low or no biological response to this compound.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized powder and stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the calculation of the peptide concentration. Consider that the net peptide content of a lyophilized powder can be 50-80%. Use amino acid analysis for precise concentration determination if necessary. |
| Low Receptor Expression | Confirm the expression of delta-opioid receptors in your cell line or tissue using techniques like Western blotting, qPCR, or a positive control agonist with a known effect. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. For functional assays, ensure all components of the signaling pathway are present and active. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Maintain consistent cell culture practices, including seeding density, passage number, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase during the experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Edge Effects in Plate-Based Assays | To minimize edge effects, fill the outer wells of the plate with sterile buffer or medium without cells. Ensure proper humidification in the incubator. Pre-incubating the plate at room temperature for 30 minutes before the main incubation can also help reduce this effect.[6] |
| Peptide Aggregation | Some peptides can aggregate at high concentrations or in certain buffers. Visually inspect solutions for precipitates. Consider using a different solvent or adjusting the pH if solubility is an issue. |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| Contaminants in Peptide | Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can interfere with cellular assays.[2] If unexpected effects are observed, consider using TFA-free grade peptide or performing a buffer exchange. |
| Activation of Other Receptors | Although this compound is selective for the delta-opioid receptor, at very high concentrations, it may exhibit some activity at other opioid receptors (mu or kappa). Use a selective delta-opioid receptor antagonist (e.g., naltrindole) to confirm that the observed effect is mediated by the delta-opioid receptor. |
| Non-Receptor Mediated Effects | At very high concentrations, peptides can sometimes have non-specific effects on cell membranes or other cellular components. Ensure that the observed effects are dose-dependent and can be blocked by a specific antagonist. |
Visualizations
Caption: this compound signaling pathway.
Caption: Neuroprotection assay workflow.
Caption: Troubleshooting logic for low response.
References
- 1. DADLE | delta Opioid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. pa2online.org [pa2online.org]
- 4. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Deltakephalin for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deltakephalin's specificity for the delta-opioid receptor (DOR) against other opioid receptors and alternative DOR agonists. Experimental data from receptor binding and functional assays are presented to offer an objective evaluation of its performance. Detailed methodologies for key experiments are included to support the replication and validation of these findings.
Data Presentation: Comparative Binding Affinities
The selectivity of an opioid ligand is determined by its binding affinity for different opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity. The following table summarizes the binding affinities of this compound and other common delta-opioid receptor agonists.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | DOR Selectivity (MOR/DOR) | DOR Selectivity (KOR/DOR) |
| This compound | High (Low Affinity) | Low (High Affinity) | High (Low Affinity) | High | High |
| DPDPE ([D-Pen²,D-Pen⁵]enkephalin) | >1000 | 1.4 - 7.3 | >1000 | >137 - >714 | >137 - >714 |
| Deltorphin II | 1600 | 0.57 | 2300 | 2807 | 4035 |
| SNC-80 | 16.8 | 1.3 | 115 | 13 | 88 |
Note: Specific Ki values for this compound can vary between studies. The table reflects the general consensus of high DOR selectivity. Data for comparator compounds are compiled from various sources and represent a typical range of reported values.
Experimental Protocols
To validate the specificity of a ligand like this compound, two primary types of in vitro assays are employed: radioligand binding assays to determine binding affinity and functional assays to measure the biological response upon receptor activation.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cell lines expressing a single type of human opioid receptor (MOR, DOR, or KOR).
-
Radioligands:
-
For MOR: [³H]DAMGO
-
For DOR: [³H]DPDPE or [³H]Naltrindole
-
For KOR: [³H]U69,593
-
-
Test compound: this compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. The IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following the binding of a ligand to its receptor. For Gi-coupled receptors like the delta-opioid receptor, common functional assays include GTPγS binding and cAMP inhibition assays.
This assay measures the activation of G-proteins, an early event in the signal transduction cascade of GPCRs.[1] Agonist binding to a Gi-coupled receptor facilitates the exchange of GDP for GTP on the Gα subunit.[1] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal.[1]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the delta-opioid receptor.[1]
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound at various concentrations.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.
This assay measures the downstream effect of Gi-coupled receptor activation, which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the potency (EC50) of this compound in inhibiting cAMP production.
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Stimulation: Treat the cells with forskolin to stimulate cAMP production.
-
Agonist Treatment: Concurrently, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate for a specific time to allow for the inhibition of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC50 value.
Mandatory Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathway of the delta-opioid receptor.
References
A Comparative Guide to the Efficacy of Deltakephalin and Other Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) presents a compelling target for the development of novel analgesics, anxiolytics, and antidepressants. Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of potent pain relief but are fraught with adverse effects like respiratory depression, tolerance, and addiction, DOR agonists have shown promise for treating chronic pain states with a potentially wider therapeutic window. This guide provides an objective comparison of the efficacy of Deltakephalin (Dermenkephalin), a naturally occurring DOR-selective peptide, against other well-characterized synthetic delta-opioid agonists.
Comparative Efficacy: Quantitative Data Overview
The following tables summarize key performance indicators for this compound (Dermenkephalin) and other benchmark DOR agonists. Data is compiled from various preclinical studies, and direct comparison should be approached with caution due to inter-study variability in experimental conditions.
Table 1: Receptor Binding Affinity & Selectivity
Receptor binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of Ki values for the mu-opioid receptor versus the delta-opioid receptor (Ki µ / Ki δ), where a higher ratio signifies greater selectivity for the DOR.
| Compound | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | Selectivity Ratio (µ/δ) | Species/Tissue Source |
| This compound (Dermenkephalin) | ~1-2 | >1000 | >500-1000 | Rat Brain |
| SNC80 | 0.6 - 7.2 | ~150 - 5500 | ~25 - 8700 | Cloned Human Receptors / Rat Brain[1][2][3] |
| DPDPE | 1.4 - 7.2 | ~438 - 1000 | ~97 - 714 | Monkey / Rat Brain[3][4] |
| [D-Ala²,D-Leu⁵]enkephalin (DADLE) | ~1-5 | ~10-50 | ~10 | Rat Brain |
Note: Ki values can vary significantly based on the radioligand used, tissue preparation (e.g., whole brain homogenate vs. cell lines with cloned receptors), and assay conditions.
Table 2: Analgesic Potency in Preclinical Models
Analgesic potency is often measured by the ED50 value, which is the dose required to produce a therapeutic effect in 50% of the subjects. Lower ED50 values indicate higher potency. This data is highly dependent on the animal model, pain stimulus (thermal vs. mechanical), and route of administration.
| Compound | Pain Model | Route of Admin. | Analgesic Potency (ED50) | Species |
| This compound (Dermenkephalin) | Various | i.c.v. | Potent analgesic effects demonstrated | Mouse/Rat |
| SNC80 | Tail Withdrawal / Inflammatory Pain | i.t. / s.c. | 49-53.6 nmol (i.t.) / ~10-32 mg/kg (s.c.)[5][6][7] | Mouse/Rat[5][6][7] |
| DPDPE | Tail Flick / Hot Plate | i.c.v. | Potent, but efficacy can be limited | Mouse[8] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the data. The following diagrams, created using Graphviz, illustrate the canonical DOR signaling pathway and a typical workflow for assessing analgesic efficacy.
Delta-Opioid Receptor Signaling
DORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of neuronal activity, contributing to analgesia.
References
- 1. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Behavioral Tolerance to the δ-Opioid Agonist SNC80 ([(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Deltakephalin Cross-Reactivity with Mu- and Kappa-Opioid Receptors
A comprehensive guide for researchers and drug development professionals on the binding affinity and selectivity of the delta-opioid receptor agonist, Deltakephalin.
This guide provides a detailed comparison of this compound's binding affinity for the delta (δ), mu (μ), and kappa (κ) opioid receptors. The data presented is compiled from peer-reviewed scientific literature and is intended to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's receptor selectivity profile. This document includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of experimental workflows and signaling pathways.
Executive Summary
This compound, a synthetic hexapeptide with the sequence Tyr-D-Thr-Gly-Phe-Leu-Thr (YDTGFLT), is a potent and highly selective agonist for the delta-opioid receptor (DOR). Experimental data consistently demonstrates its significantly higher affinity for the DOR compared to the MOR and KOR. This high selectivity makes this compound a valuable tool for studying the physiological and pharmacological roles of the delta-opioid system and a potential lead compound for the development of novel therapeutics with reduced side effects associated with mu-opioid receptor activation.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for the mu-, delta-, and kappa-opioid receptors as determined by radioligand binding assays. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand and is inversely proportional to the binding affinity.
| Ligand | Receptor | Ki (nM) | Selectivity (fold) |
| This compound | δ-opioid | 0.73[1] | - |
| μ-opioid | 1,000[1] | ~1370-fold vs. δ | |
| κ-opioid | > 10,000 | >13,700-fold vs. δ |
Note: A lower Ki value indicates a higher binding affinity. The selectivity is calculated as the ratio of Ki values (Ki of μ or κ / Ki of δ).
Experimental Protocols
The binding affinity data presented above is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay Protocol
This protocol outlines the general procedure for determining the binding affinity of a test compound, such as this compound, to the μ, δ, and κ opioid receptors expressed in cell membranes.
1. Materials:
- Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human mu-, delta-, or kappa-opioid receptor (e.g., CHO or HEK293 cells).
- Radioligands:
- For μ-opioid receptor: [³H]DAMGO (a selective μ-agonist).
- For δ-opioid receptor: [³H]Naltrindole (a selective δ-antagonist) or [³H]DPDPE (a selective δ-agonist).
- For κ-opioid receptor: [³H]U-69,593 (a selective κ-agonist).
- Test Compound: this compound (Tyr-D-Thr-Gly-Phe-Leu-Thr).
- Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
- Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
- Scintillation Cocktail and Counter.
2. Procedure:
- Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of 1 mL.
- Incubation:
- Add a fixed concentration of the appropriate radioligand to each well.
- Add varying concentrations of the test compound (this compound) to the experimental wells.
- For determining non-specific binding, add a high concentration of naloxone to a separate set of wells.
- For determining total binding, add only the radioligand and buffer.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubation Conditions: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
- Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
- Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
3. Data Analysis:
- The data is analyzed using non-linear regression analysis.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow for Opioid Receptor Cross-Reactivity Analysis
Caption: Workflow for determining the cross-reactivity of this compound.
Opioid Receptor Signaling Pathways
Caption: General signaling cascade following opioid receptor activation.
References
Validating the Biological Activity of Synthetic Deltakephalin: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of synthetic Deltakephalin with other key delta-opioid receptor (DOR) agonists. The information is intended for researchers, scientists, and drug development professionals engaged in opioid research. The guide includes comparative quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflow.
Comparative Biological Activity of Delta-Opioid Agonists
The biological activity of this compound and other selective DOR agonists is typically characterized by their binding affinity (Ki) and functional potency (EC50 or IC50) in various in vitro assays. These assays measure the ligand's ability to bind to the receptor and elicit a cellular response. The following tables summarize the quantitative data for this compound and several other well-characterized DOR agonists.
Table 1: Comparative Binding Affinities (Ki, nM) at the Delta-Opioid Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [³H]-DPDPE | Rat Brain | 6.14 | [1] |
| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | [³H]-Naltrindole | CHO-hDOR | 1.4 | [2] |
| Deltorphin II | [³H]-DPDPE | Rat Brain | 0.2 - 0.5 | [3][4] |
| SNC80 | [³H]-Naltrindole | hDOR | 0.18 | [5] |
| Morphine | [³H]-DPDPE | Monkey Brain | >1000 | [6] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Delta-Opioid Agonists
| Compound | Functional Assay | Cell Line | EC50/IC50 (nM) | Reference |
| This compound | GTPγS Binding | CHO-hDOR | ~5-10 | |
| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | cAMP Inhibition | HEK-hDOR | ~1 | [7] |
| Deltorphin II | GTPγS Binding | NG108-15 | 0.1 | |
| SNC80 | cAMP Inhibition | HEK-hDOR | 2.73 | [5] |
| Morphine | cAMP Inhibition | HEK-hDOR | >1000 | [8] |
Lower EC50/IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate validation of the biological activity of synthetic peptides like this compound.
1. Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO-hDOR cells or rat brain).
-
Radioligand (e.g., [³H]-DPDPE or [³H]-Naltrindole).
-
Test compound (synthetic this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
GF/B filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the synthetic this compound.
-
In a 96-well plate, add the cell membranes (e.g., 10-20 µg protein per well).
-
Add the radioligand at a concentration near its Kd (e.g., 1 nM [³H]-DPDPE).
-
Add the various concentrations of synthetic this compound or vehicle. For non-specific binding wells, add a high concentration of an unlabeled ligand like naloxone.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following agonist binding to a G-protein coupled receptor (GPCR).
-
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test compound (synthetic this compound).
-
-
Procedure:
-
Prepare serial dilutions of the synthetic this compound.
-
In a 96-well plate, add the cell membranes, GDP (e.g., 10 µM), and the various concentrations of this compound.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.[11]
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax values.
-
3. cAMP Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin.
-
Materials:
-
Whole cells expressing the delta-opioid receptor (e.g., HEK-hDOR or CHO-hDOR).
-
Forskolin.
-
Test compound (synthetic this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of synthetic this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.[12]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
4. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, an important step in receptor desensitization and signaling.
-
Materials:
-
Cells co-expressing the delta-opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme like β-galactosidase or luciferase).
-
Test compound (synthetic this compound).
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add serial dilutions of synthetic this compound to the wells.
-
Incubate for 60-90 minutes at 37°C.[13]
-
Add the reporter enzyme substrate.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the EC50 for β-arrestin recruitment.
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Upon binding of an agonist like this compound, the delta-opioid receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).[14][15]
Experimental Workflow for Validating Synthetic this compound
The validation of a synthetic opioid peptide involves a multi-step process, starting from initial in vitro characterization to more complex cellular and functional assays.
References
- 1. Delta opioid receptor selectivity induced by conformational constraints in linear enkephalin-related peptides: 1H 400-MHz NMR study and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPDPE, delta opioid receptor agonist (ab120675) | Abcam [abcam.co.jp]
- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation profiles of opioid ligands in HEK cells expressing δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Potency of Deltakephalin and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic potency of Deltakephalin, a selective delta-opioid receptor agonist, and morphine, a classical mu-opioid receptor agonist. The information presented is based on available experimental data to assist researchers in understanding the relative efficacy and mechanisms of action of these two opioid compounds.
Quantitative Comparison of Analgesic Potency
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (Median Effective Dose) | Reference |
| Deltorphin Analog (DEL-6) | Rat | Tail-immersion test | Intracerebroventricular (i.c.v.) | ~20 nmol | [1] |
| Morphine | Rat | Tail-immersion test | Intracerebroventricular (i.c.v.) | ~13 nmol | [1] |
| Deltorphin I | Mouse | Tail-flick test | Intracerebroventricular (i.c.v.) | 20 µ g/mouse | |
| Morphine | Rat | Hot Plate Test | Subcutaneous (s.c.) | 0.99 ± 0.03 mg/kg |
Note: The data presented above are from different studies and should be interpreted with caution. A direct comparison of ED50 values is most accurate when conducted within the same experiment and under identical conditions. The provided data suggests that on a molar basis, intracerebroventricularly administered morphine may be slightly more potent than the deltorphin analog DEL-6 in the rat tail-immersion test.[1]
Experimental Protocols
The following are detailed methodologies for common in vivo analgesic assays used to assess the potency of opioid compounds.
Tail-Flick Test
The tail-flick test is a common method to measure the analgesic effect of drugs by assessing the latency of a rodent to withdraw its tail from a source of thermal stimulation.[2][3][4]
-
Animal Preparation: Male Kunming mice (weighing 20.0 ± 1.0 g) are typically used. The animals are allowed to acclimatize to the laboratory environment before testing.
-
Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
The basal reaction time of each animal is determined by placing the distal portion of the tail on the radiant heat source and measuring the time it takes for the animal to flick its tail.
-
A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.[3]
-
The test compound (e.g., Deltorphin I) or control is administered, typically via intracerebroventricular (i.c.v.) injection.
-
The tail-flick latency is then measured at predetermined intervals (e.g., every 10 minutes for up to 60 minutes) after drug administration.
-
-
Data Analysis: The increase in tail-flick latency compared to the baseline measurement is calculated as the measure of analgesia. The ED50 is determined from the dose-response curve.
Hot Plate Test
The hot plate test assesses the analgesic properties of a compound by measuring the reaction time of an animal to a heated surface.[2][4][5]
-
Animal Preparation: Rats or mice are used and allowed to acclimate to the testing room.
-
Apparatus: A hot plate apparatus is used, which consists of a heated metal plate maintained at a constant temperature (e.g., 55 ± 1°C).[5]
-
Procedure:
-
The baseline latency is determined by placing the animal on the hot plate and measuring the time it takes to exhibit a nociceptive response, such as licking a paw or jumping.[5]
-
A cut-off time is set to prevent injury.
-
The test compound (e.g., morphine) or a vehicle is administered.
-
The latency to respond is then measured at various time points after administration.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated, and the ED50 is determined from the dose-response relationship.
Signaling Pathways
This compound and morphine exert their analgesic effects by activating distinct G-protein coupled receptors (GPCRs): the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR), respectively.[6][7][8][9] Both receptors are coupled to inhibitory G-proteins (Gi/o).[9]
This compound (Delta-Opioid Receptor) Signaling Pathway
Caption: this compound signaling pathway.
Morphine (Mu-Opioid Receptor) Signaling Pathway
Caption: Morphine signaling pathway.
Experimental Workflow for In Vivo Analgesic Potency Assessment
The following diagram illustrates a generalized workflow for comparing the in vivo analgesic potency of two compounds.
Caption: In vivo analgesic potency workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. δ-opioid receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Deltakephalin: A Guide for Laboratory Professionals
Absence of specific federal or institutional guidelines for the disposal of Deltakephalin necessitates a cautious and compliant approach based on general principles for hazardous research chemicals. Researchers and laboratory managers must consult their institution's Environmental Health and Safety (EHS) office for definitive guidance. This document provides a framework for the safe handling and disposal of this compound, intended to supplement, not supplant, institutional protocols.
This compound, a synthetic opioid peptide, requires careful management throughout its lifecycle in the laboratory, including its final disposal. Due to its classification as a biologically active peptide and an opioid agonist, it is prudent to handle this compound as a hazardous chemical waste. Improper disposal can pose risks to personnel and the environment.
Core Principles for this compound Disposal
Researchers must adhere to the following fundamental principles when managing this compound waste:
-
Consult Institutional Policy: Your institution's EHS office is the primary resource for chemical disposal procedures. They can provide specific instructions that comply with local and federal regulations.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously when mixed.[1]
-
Proper Labeling: All waste containers must be clearly and accurately labeled.
-
Secure Storage: Store waste in a designated and secure area until it can be collected by trained disposal personnel.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or solution), always wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Gloves compatible with the chemicals being handled
2. Preparing for Disposal:
-
Solid this compound Waste:
-
Collect any solid waste, such as unused or expired powder, in a clearly labeled, sealable container.
-
Contaminated items like weighing papers, pipette tips, and microfuge tubes should also be placed in this container.
-
-
This compound Solutions:
-
Spill Cleanup:
-
In the event of a spill, use a chemical spill kit to absorb the material.
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.
-
3. Waste Container Labeling and Storage:
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration and volume. Follow any specific labeling requirements from your EHS office.
-
Storage:
4. Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
Presumed Hazard Profile of this compound
| Hazard Category | Presumed Risk and Handling Precautions |
| Acute Toxicity | As an opioid agonist, this compound may be toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate PPE and avoid creating dust or aerosols. |
| Biological Activity | This compound is a potent and selective agonist for the delta-opioid receptor. Accidental exposure could have pharmacological effects. |
| Environmental Hazard | The environmental fate of this compound is not well-documented. As a precaution, it should be prevented from entering waterways.[3] |
Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to factor in waste generation and disposal. Consider the following:
-
Scale of Experiments: Use the smallest quantities of this compound necessary for your experiments to minimize waste.[5]
-
Solvent Choice: If possible, use solvents that are less hazardous and easier to dispose of.
-
Decontamination: Have a plan for decontaminating lab equipment and surfaces that come into contact with this compound.
Diagram: Decision Workflow for Research Chemical Disposal
Caption: Decision workflow for the proper disposal of a research chemical.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Deltakephalin
Disclaimer: A specific Safety Data Sheet (SDS) for Deltakephalin could not be located. The following guidance is based on general safety protocols for handling potent, synthetic peptides and opioid analogs. Researchers must conduct a thorough, experiment-specific risk assessment before handling this compound. The information provided here is for guidance purposes and should supplement, not replace, institutional safety protocols and professional judgment.
Hazard Assessment and Control
Given its nature as a synthetic opioid peptide, this compound should be treated as a hazardous substance. Good laboratory practices are essential to minimize exposure.[1][2][3] Always handle this compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent inhalation of any airborne particles.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for researchers handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Standard |
| Weighing and Aliquoting (Solid Form) | Lab Coat, Safety Goggles with Side Shields, Disposable Nitrile Gloves (Double Gloving Recommended), Face Mask (N95 or higher) | ANSI Z87.1 (Eye Protection) |
| Solution Preparation and Handling | Lab Coat, Chemical Splash Goggles, Disposable Nitrile Gloves (Double Gloving Recommended) | ANSI Z87.1 (Eye Protection) |
| Experimental Procedures | Lab Coat, Safety Glasses with Side Shields, Disposable Nitrile Gloves | ANSI Z87.1 (Eye Protection) |
| Waste Disposal | Lab Coat, Chemical Splash Goggles, Heavy-Duty Disposable Gloves | ANSI Z87.1 (Eye Protection) |
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store lyophilized this compound in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.[1][4]
-
Clearly label the storage location with appropriate hazard warnings.
Preparation of Stock Solutions:
-
Before handling, allow the container to equilibrate to room temperature to prevent condensation.[4]
-
Perform all weighing and solution preparation in a chemical fume hood or other ventilated enclosure.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[1]
-
Use a dedicated set of spatulas and weighing papers.
-
To dissolve, use a suitable solvent as determined by the experimental protocol. For peptides, this may involve testing various solvents.[4]
-
Cap the vial tightly and vortex until the peptide is fully dissolved.
-
Label the stock solution clearly with the compound name, concentration, date, and hazard information.
Experimental Use:
-
When using this compound in experiments, always wear the minimum required PPE: a lab coat, safety glasses, and gloves.[5]
-
Work in a well-ventilated area.[1]
-
After handling, wash hands thoroughly with soap and water.[2]
Operational and Disposal Plans
Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
For a liquid spill, absorb with a suitable absorbent material.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
Waste Disposal:
All materials contaminated with this compound, including unused solutions, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[7]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[8][9]
Visualizations
Caption: A general experimental workflow for handling this compound.
Caption: Logical relationship of safety procedures for handling this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. abcepta.com [abcepta.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
